Product packaging for Traxanox(Cat. No.:CAS No. 58712-69-9)

Traxanox

Cat. No.: B1214957
CAS No.: 58712-69-9
M. Wt: 299.67 g/mol
InChI Key: MLCGWPUVZKTVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Traxanox is a pyridochromene.
RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H6ClN5O2 B1214957 Traxanox CAS No. 58712-69-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58712-69-9

Molecular Formula

C13H6ClN5O2

Molecular Weight

299.67 g/mol

IUPAC Name

9-chloro-7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C13H6ClN5O2/c14-9-5-6(12-16-18-19-17-12)4-8-10(20)7-2-1-3-15-13(7)21-11(8)9/h1-5H,(H,16,17,18,19)

InChI Key

MLCGWPUVZKTVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NNN=N4

Other CAS No.

58712-69-9

Synonyms

9-chloro-5-oxo-7-(1H-tetrazol-5-yl)-5H-(1)benzopyrano(2,3-b)pyridine
traxanox
traxanox hydrochloride
Y 12,141
Y 12141
Y-12,141
Y-12141

Origin of Product

United States

Foundational & Exploratory

Traxanox (Tranilast): An In-Depth Technical Guide to its Mechanism of Action in Mast Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Traxanox (Tranilast) is an anti-allergic agent recognized for its mast cell-stabilizing properties. Its primary mechanism of action involves the inhibition of mast cell degranulation, thereby preventing the release of histamine and other pro-inflammatory mediators that are central to the allergic response. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Tranilast's effects on mast cells. It delves into the modulation of critical signaling pathways, presents quantitative data on its inhibitory efficacy, and offers detailed experimental protocols for researchers in the field.

Core Mechanism of Action: Mast Cell Stabilization

Tranilast exerts its therapeutic effects primarily by stabilizing mast cells, rendering them less responsive to allergenic and non-allergenic stimuli. This stabilization prevents the degranulation process, a critical event in the initiation of type I hypersensitivity reactions. Electron microscopy studies have demonstrated that Tranilast significantly inhibits the morphological changes associated with degranulation in IgE-sensitized rat mast cells following antigen stimulation[1].

The stabilizing effect of Tranilast is dose-dependent. Electrophysiological studies have shown that while lower concentrations (100-250 µM) have a modest effect, higher concentrations (500 µM to 1 mM) almost completely suppress the increase in whole-cell membrane capacitance, a direct measure of exocytosis and degranulation[2].

Modulation of Intracellular Signaling Pathways

The activation of mast cells is a complex process initiated by the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI). This event triggers a cascade of intracellular signaling events, culminating in degranulation and the synthesis of inflammatory mediators. While the precise molecular target of Tranilast within this cascade is not fully elucidated, evidence strongly points to its interference with calcium signaling pathways.

The FcεRI Signaling Cascade: A Brief Overview

Upon antigen-induced cross-linking of IgE-FcεRI complexes, the Src family kinase Lyn is activated, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the β and γ subunits of the FcεRI receptor. This creates docking sites for the Spleen tyrosine kinase (Syk). Activated Syk then phosphorylates and activates downstream signaling molecules, including Phospholipase Cγ (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This initial calcium release is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels, a critical step for degranulation.

Tranilast's Impact on Calcium Mobilization

A key aspect of Tranilast's mechanism of action appears to be the modulation of intracellular calcium ([Ca2+]i) levels. Studies have shown that Tranilast can attenuate the increase in [Ca2+]i induced by stimuli such as substance P.[3] This suggests that Tranilast may interfere with either the release of calcium from intracellular stores or the influx of extracellular calcium. One proposed mechanism is the blockade of calcium uptake, which would dampen the sustained calcium signal required for robust mast cell activation[4]. The precise channels or transporters affected by Tranilast remain an active area of investigation.

Inhibition of Prostaglandin D2 Synthesis

Beyond its effects on degranulation, Tranilast has been shown to inhibit the production of prostaglandin D2 (PGD2), a potent inflammatory mediator synthesized by mast cells. This inhibition is achieved through the direct suppression of PGD synthetase activity, with an IC50 of approximately 0.1 mM, without affecting cyclooxygenase activity.[5] This represents a distinct and complementary mechanism to its mast cell stabilizing effects.

Signaling Pathway Diagram

Tranilast_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE Cross-linking FcεRI FcεRI IgE->FcεRI Lyn Lyn FcεRI->Lyn Activation SOCE Channel SOCE Channel Ca2+_influx Ca2+ (influx) SOCE Channel->Ca2+_influx Ca2+ influx Syk Syk Lyn->Syk Phosphorylation PLCγ PLCγ Syk->PLCγ Phosphorylation IP3 IP3 PLCγ->IP3 Hydrolysis of PIP2 DAG DAG PLCγ->DAG PIP2 PIP2 ER ER IP3->ER Binds to IP3R Ca2+_store Ca2+ (stores) ER->Ca2+_store Release Ca2+_store->SOCE Channel Activates Degranulation Degranulation Ca2+_store->Degranulation Triggers Ca2+_influx->Degranulation Triggers PGD2_Synthase PGD Synthetase PGD2 PGD2 PGD2_Synthase->PGD2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PGD2_Synthase Tranilast_Calcium Tranilast Tranilast_Calcium->SOCE Channel Inhibition (Proposed) Tranilast_PGD2 Tranilast Tranilast_PGD2->PGD2_Synthase Inhibition

Caption: Proposed mechanism of action of Tranilast in mast cells.

Quantitative Data on Inhibitory Effects

The inhibitory effects of Tranilast on mast cell degranulation have been quantified in various studies. The following tables summarize key findings.

Table 1: Inhibition of Mast Cell Degranulation by Tranilast

Cell TypeStimulusAssayTranilast Concentration% InhibitionReference
LAD2 human mast cellsIgE/anti-IgEβ-hexosaminidase release10 µg/mL (~28 µM)19%[6]
LAD2 human mast cellsSubstance Pβ-hexosaminidase release10 µg/mL (~28 µM)28%[6]
LAD2 human mast cellsCompound 48/80β-hexosaminidase release10 µg/mL (~28 µM)6%[6]
Rat peritoneal mast cellsGTP-γ-SMembrane capacitance500 µM~100%[2]
Rat peritoneal mast cellsGTP-γ-SMembrane capacitance1 mM~100%[2]

Table 2: IC50 Values of Tranilast for Inhibition of Mediator Release

MediatorCell TypeStimulusIC50Reference
Prostaglandin D2Rat peritoneal mast cellsA23187~0.1 mM[5]

Experimental Protocols

Mast Cell Culture and Stimulation (General Protocol)

This protocol provides a general framework for the culture and stimulation of mast cells for in vitro assays.

  • Cell Culture:

    • For LAD2 human mast cells, culture in StemPro-34 SFM supplemented with 2 mM L-glutamine, 100 U/mL penicillin, 50 µg/mL streptomycin, and 100 ng/mL recombinant human stem cell factor (SCF).

    • For bone marrow-derived mast cells (BMMCs), flush bone marrow from the femurs and tibias of mice and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 50 µg/mL streptomycin, 10 ng/mL recombinant murine IL-3, and 10 ng/mL recombinant murine SCF.

  • Sensitization (for IgE-mediated stimulation):

    • Incubate mast cells with 1 µg/mL of anti-DNP IgE overnight at 37°C in a 5% CO2 incubator.

  • Stimulation:

    • Wash the sensitized cells twice with a buffered salt solution (e.g., Tyrode's buffer).

    • Resuspend the cells in the buffer and pre-incubate with various concentrations of Tranilast (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

    • Initiate degranulation by adding the appropriate stimulus (e.g., 100 ng/mL DNP-BSA for IgE-sensitized cells, or other agonists like substance P or compound 48/80).

    • Incubate for 30 minutes at 37°C.

β-Hexosaminidase Release Assay (for Degranulation)

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

  • Following stimulation, centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant.

  • To determine the total β-hexosaminidase content, lyse the remaining cell pellet with 0.1% Triton X-100.

  • In a 96-well plate, add an aliquot of the supernatant or cell lysate.

  • Add an equal volume of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5).

  • Incubate the plate at 37°C for 60-90 minutes.

  • Stop the reaction by adding a stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / Absorbance of total lysate) x 100.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.

  • Dye Loading:

    • Wash mast cells and resuspend them in a loading buffer (e.g., HBSS with 1% BSA).

    • Add Fura-2 AM to a final concentration of 2-5 µM.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Wash the cells twice with the loading buffer to remove extracellular Fura-2 AM.

  • Measurement:

    • Resuspend the cells in the measurement buffer.

    • Use a fluorescence spectrophotometer or a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380).

    • Add Tranilast or vehicle and record the baseline for a few minutes.

    • Add the stimulus and continuously record the fluorescence ratio to monitor changes in [Ca2+]i.

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis Culture Mast Cell Culture (e.g., LAD2, BMMCs) Sensitize Sensitization with IgE (optional) Culture->Sensitize Pre-incubation Pre-incubation with Tranilast or Vehicle Sensitize->Pre-incubation Stimulation Stimulation with Agonist Pre-incubation->Stimulation Degranulation_Assay β-Hexosaminidase Assay Stimulation->Degranulation_Assay Calcium_Assay Intracellular Calcium Measurement (Fura-2 AM) Stimulation->Calcium_Assay Data_Quantification Quantification of Mediator Release and Calcium Levels Degranulation_Assay->Data_Quantification Calcium_Assay->Data_Quantification IC50_Calculation Calculation of % Inhibition and IC50 Data_Quantification->IC50_Calculation

Caption: General experimental workflow for studying Tranilast's effects on mast cells.

Conclusion and Future Directions

Tranilast is a well-established mast cell stabilizer that effectively inhibits the release of pro-inflammatory mediators. Its mechanism of action is multifaceted, involving the attenuation of intracellular calcium signaling and the direct inhibition of PGD2 synthesis. While the precise molecular target within the upstream FcεRI signaling cascade remains to be definitively identified, the available evidence provides a strong foundation for its clinical use in allergic disorders.

Future research should focus on pinpointing the direct molecular target(s) of Tranilast to gain a more complete understanding of its mechanism. Investigating its effects on specific calcium channels, such as the store-operated calcium entry (SOCE) machinery, could provide significant insights. Furthermore, exploring the potential synergistic effects of Tranilast with other anti-allergic agents that target different points in the mast cell activation pathway could lead to the development of more effective therapeutic strategies for a range of mast cell-mediated diseases.

References

Traxanox (CAS Number: 58712-69-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traxanox (9-Chloro-5-oxo-7-(1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine) is a potent, orally active anti-allergic and anti-asthmatic compound.[2] With the CAS number 58712-69-9, it has been a subject of interest for its mast cell stabilizing properties, which underpin its therapeutic potential in allergic and inflammatory conditions. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a benzopyranopyridine derivative.[3] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 58712-69-9[2][3]
Molecular Formula C13H6ClN5O2[2][3]
Molecular Weight 299.67 g/mol [2][3]
Synonyms Y-12141, Clearnal[2]
Melting Point >300°C[2]
Appearance Yellow Powder[4]

Mechanism of Action

The primary mechanism of action of this compound is the stabilization of mast cells, thereby inhibiting the release of histamine and other chemical mediators of inflammation.[2] This action is crucial in mitigating Type I hypersensitivity reactions. Studies have shown that this compound does not interfere with the antigen-antibody combination but rather acts at a subsequent stage to prevent the degranulation of mast cells.[1]

While the precise molecular target of this compound has not been definitively elucidated in the reviewed literature, its functional effects suggest interference with key intracellular signaling pathways that govern mast cell degranulation. Evidence points towards the modulation of intracellular calcium levels, as this compound has been shown to inhibit histamine release induced by calcium ionophore A23187.[3] Furthermore, its action may also involve the modulation of cyclic AMP (cAMP) levels, a known inhibitory pathway for mast cell degranulation.

Below is a diagram illustrating the generally accepted IgE-mediated mast cell activation pathway and the putative points of inhibition by a mast cell stabilizer like this compound.

MastCellActivation Antigen Antigen IgE IgE Antigen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Activates PLCg PLCγ Syk->PLCg Activates IP3 IP3 PLCg->IP3 Generates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes Ca_cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_cyto Degranulation Degranulation (Histamine Release) Ca_cyto->Degranulation Triggers This compound This compound (Probable Inhibition) This compound->Ca_cyto This compound->Degranulation

Caption: IgE-mediated mast cell activation pathway and potential inhibition by this compound.

Biological Activity

This compound exhibits a wide spectrum of anti-allergic activities, demonstrating efficacy in various in vitro and in vivo models.

In Vitro Activity
AssaySpecies/Cell LineEndpointIC50 / ConcentrationReference
Inhibition of IgE-mediated Histamine ReleaseRat Mast CellsHistamine Release0.04 µM[3]
Inhibition of Compound 48/80-induced Histamine ReleaseRat Mast CellsHistamine Release1-100 µM[3]
Inhibition of Calcium Ionophore A23187-induced Histamine ReleaseRat Mast CellsHistamine Release100 µM (slight inhibition)[3]
In Vivo Activity
ModelSpeciesRoute of AdministrationDoseEffectReference
Passive Cutaneous Anaphylaxis (PCA)RatIntravenousDose-dependentInhibition of anaphylactic reaction[1]
Direct Passive Arthus Reaction (DPAR)RatOral50-250 mg/kgInhibitory effect[1]
Experimental Allergic Encephalomyelitis (EAE)RatOralNot specifiedDelayed onset and reduced mortality[1]
Phagocytosis EnhancementMouseNot specifiedNot specifiedEnhanced phagocytosis by peritoneal macrophages[4]
Antibody ProductionBALB/c MiceNot specifiedNot specifiedRestorative effect on inhibited antibody production[4]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans and animals were not available in the publicly accessible literature reviewed for this guide. A key study by A. Ebihara et al., "Clinical pharmacology and pharmacokinetics," published in Arzneimittel-Forschung (1987), likely contains this information, but the full text could not be retrieved.

Experimental Protocols

The following are representative protocols for key assays used to evaluate the biological activity of this compound.

In Vitro Histamine Release Assay from Rat Peritoneal Mast Cells

Objective: To determine the inhibitory effect of a test compound on antigen-induced histamine release from isolated rat peritoneal mast cells.

Materials:

  • Male Wistar rats

  • Hanks' balanced salt solution (HBSS)

  • Bovine serum albumin (BSA)

  • Collagenase

  • Anti-DNP IgE antibody

  • Dinitrophenylated bovine serum albumin (DNP-BSA)

  • Test compound (this compound)

  • Histamine standard

  • o-Phthalaldehyde (OPT)

  • Perchloric acid

  • NaOH

  • HCl

Procedure:

  • Mast Cell Isolation: Isolate peritoneal cells from male Wistar rats by peritoneal lavage with HBSS.

  • Purify mast cells by density gradient centrifugation.

  • Wash and resuspend the purified mast cells in HBSS containing BSA.

  • Sensitization: Incubate the mast cells with an optimal concentration of anti-DNP IgE antibody for 2 hours at 37°C to sensitize the cells.

  • Wash the cells to remove unbound antibody.

  • Inhibition Assay: Pre-incubate the sensitized mast cells with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • Antigen Challenge: Induce histamine release by adding an optimal concentration of DNP-BSA to the cell suspension and incubate for 15 minutes at 37°C.

  • Termination: Stop the reaction by placing the tubes on ice and centrifuge to pellet the cells.

  • Histamine Measurement:

    • Collect the supernatant for histamine analysis.

    • Lyse the cell pellet with perchloric acid to determine the residual histamine content.

    • Determine the total histamine content by lysing an aliquot of untreated cells.

    • Measure histamine concentration in the supernatants and cell lysates using a fluorometric assay with OPT.

  • Calculation: Calculate the percentage of histamine release for each sample and determine the IC50 value for this compound.

Rat Passive Cutaneous Anaphylaxis (PCA)

Objective: To evaluate the in vivo anti-allergic activity of a test compound by its ability to inhibit IgE-mediated passive cutaneous anaphylaxis.

Materials:

  • Male Wistar rats

  • Anti-DNP IgE antibody

  • Dinitrophenylated human serum albumin (DNP-HSA)

  • Evans blue dye

  • Test compound (this compound)

  • Saline

Procedure:

  • Sensitization: Passively sensitize male Wistar rats by intradermal injection of anti-DNP IgE antibody into a shaved area of the back. A control site is injected with saline.

  • Allow a sensitization period of 24-48 hours.

  • Compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage or intravenous injection) at a specified time before antigen challenge.

  • Antigen Challenge: Challenge the rats by intravenous injection of a solution containing DNP-HSA and Evans blue dye.

  • Evaluation: After 30 minutes, euthanize the animals and dissect the skin at the injection sites.

  • Measure the diameter of the blue spot at each injection site.

  • Extract the Evans blue dye from the skin tissue using formamide.

  • Quantify the amount of extravasated dye spectrophotometrically.

  • Analysis: Calculate the percentage inhibition of the PCA reaction by comparing the dye extravasation in the this compound-treated group to the vehicle-treated group.

Below is a workflow diagram for the Passive Cutaneous Anaphylaxis (PCA) experiment.

PCA_Workflow Start Start Sensitization Sensitization: Intradermal injection of anti-DNP IgE in rats Start->Sensitization Wait 24-48 hour Sensitization Period Sensitization->Wait Treatment Compound Administration: This compound or Vehicle Wait->Treatment Challenge Antigen Challenge: IV injection of DNP-HSA + Evans Blue Treatment->Challenge Euthanasia Euthanasia and Skin Excision (30 min post-challenge) Challenge->Euthanasia Measurement Measurement of Blue Spot Diameter and Dye Extraction Euthanasia->Measurement Analysis Spectrophotometric Quantification and Calculation of Inhibition Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the Rat Passive Cutaneous Anaphylaxis (PCA) assay.

Rat Direct Passive Arthus Reaction (DPAR)

Objective: To assess the effect of a test compound on a Type III hypersensitivity reaction.

Materials:

  • Male Wistar rats

  • Anti-ovalbumin antibody

  • Ovalbumin

  • Evans blue dye

  • Test compound (this compound)

  • Saline

Procedure:

  • Antibody Administration: Administer anti-ovalbumin antibody intravenously to male Wistar rats.

  • Compound Administration: Administer this compound or vehicle control via the desired route at a specified time before the antigen challenge.

  • Antigen Challenge: Induce the Arthus reaction by intradermal injection of ovalbumin into a shaved area of the back.

  • Simultaneously, inject Evans blue dye intravenously to visualize plasma exudation.

  • Evaluation: After a specified period (e.g., 4 hours), euthanize the animals and dissect the skin at the injection site.

  • Measure the diameter of the edematous lesion and the area of blueing.

  • Extract the Evans blue dye from the tissue and quantify it spectrophotometrically.

  • Analysis: Calculate the percentage inhibition of the DPAR by comparing the treated group to the vehicle control group.

Conclusion

This compound is a well-characterized mast cell stabilizer with potent anti-allergic properties. Its mechanism of action, centered on the inhibition of mediator release from mast cells, makes it a valuable tool for research in allergy and inflammation. While its precise molecular target requires further investigation, the available data provides a strong foundation for its use in preclinical studies. The experimental protocols provided herein offer a starting point for researchers wishing to investigate the properties of this compound and other potential mast cell stabilizing agents. Further research to fully elucidate its pharmacokinetic profile and pinpoint its molecular interactions within the mast cell signaling cascade will be crucial for its potential future development.

References

Tranexamic Acid: A Comprehensive Technical Guide on its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tranexamic acid (TXA) is a synthetic lysine analogue with well-established antifibrinolytic properties. Its primary mechanism of action involves the inhibition of plasminogen activation and, at higher concentrations, the direct inhibition of plasmin. This activity makes it a crucial therapeutic agent in the management of bleeding in various clinical settings, including surgery, trauma, and heavy menstrual bleeding. This technical guide provides an in-depth overview of the biological activity of tranexamic acid, its molecular targets, and the methodologies used to evaluate its efficacy.

Core Biological Activity and Mechanism of Action

Tranexamic acid exerts its antifibrinolytic effect primarily by interfering with the fibrinolytic cascade. The key steps in its mechanism of action are:

  • Inhibition of Plasminogen Activation: TXA competitively and reversibly binds to the lysine-binding sites on plasminogen. This binding prevents plasminogen from associating with fibrin, a necessary step for its activation to plasmin by tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). By blocking this interaction, TXA effectively reduces the generation of plasmin at the site of a fibrin clot.

  • Direct Plasmin Inhibition: At significantly higher concentrations, tranexamic acid can act as a non-competitive inhibitor of plasmin, further contributing to its antifibrinolytic effect.[1]

  • Inhibition of Urokinase Plasminogen Activator (uPA): Recent studies have shown that tranexamic acid can directly inhibit the activity of uPA with a high degree of specificity.[2]

This multi-faceted inhibition of the fibrinolytic system leads to the stabilization of fibrin clots, thereby reducing or preventing hemorrhage.

Molecular Targets and Quantitative Data

The primary molecular target of tranexamic acid is plasminogen. It also interacts with plasmin and urokinase plasminogen activator. The following table summarizes the quantitative data regarding these interactions.

TargetParameterValueReference
PlasminogenHigh-affinity binding site (Kd)1.1 µM[3]
Medium-affinity binding sites (Kd)~0.75 mM[3]
PlasminIC5087 mM[2]
Dissociation Constant (Kd)3.5 x 10-5 M
Urokinase Plasminogen Activator (uPA)Ki2 mM[2]
IC503.63 ± 0.16 mM[4]

Signaling Pathways and Experimental Workflows

Fibrinolytic Pathway and Inhibition by Tranexamic Acid

The following diagram illustrates the normal fibrinolytic pathway and the points of inhibition by tranexamic acid.

Fibrinolytic_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition by Tranexamic Acid Plasminogen Plasminogen Plasmin Plasmin tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates Fibrin Fibrin (Clot) Plasmin->Fibrin acts on FDPs Fibrin Degradation Products Fibrin->FDPs degrades TXA Tranexamic Acid TXA->Plasminogen binds to (prevents activation) TXA->uPA inhibits TXA->Plasmin inhibits (high concentration)

Caption: Fibrinolytic pathway and points of inhibition by Tranexamic Acid.

Experimental Workflow for Assessing Antifibrinolytic Activity

This diagram outlines a general workflow for evaluating the antifibrinolytic properties of a compound like tranexamic acid.

Experimental_Workflow start Start: Hypothesis Compound has antifibrinolytic activity in_vitro In Vitro Assays start->in_vitro binding_assay Plasminogen Binding Assay in_vitro->binding_assay enzyme_assay Enzyme Inhibition Assays (uPA, Plasmin) in_vitro->enzyme_assay clot_lysis Clot Lysis Assay in_vitro->clot_lysis data_analysis Data Analysis (IC50, Ki, Kd) binding_assay->data_analysis enzyme_assay->data_analysis clot_lysis->data_analysis conclusion Conclusion: Characterize antifibrinolytic profile data_analysis->conclusion

Caption: General workflow for assessing antifibrinolytic activity.

Detailed Experimental Protocols

Urokinase Activity Assay

This protocol is adapted from commercially available fluorometric assay kits and primary literature describing the inhibition of uPA by tranexamic acid.

Objective: To determine the inhibitory effect of tranexamic acid on urokinase activity.

Materials:

  • Human Urokinase (uPA)

  • Urokinase-specific fluorogenic substrate (e.g., Glutaryl-Gly-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-80)

  • Tranexamic acid solutions of varying concentrations

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission = 350/450 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human urokinase in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of tranexamic acid in assay buffer to achieve the desired final concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Tranexamic acid solution (or vehicle control)

      • Human urokinase solution

    • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add the urokinase substrate to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes) using a fluorometric plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each tranexamic acid concentration.

    • Plot the reaction velocity against the tranexamic acid concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Plasminogen Binding Assay (Equilibrium Dialysis)

This protocol describes a classic method to determine the binding affinity of tranexamic acid to plasminogen.

Objective: To determine the dissociation constant (Kd) of tranexamic acid for plasminogen.

Materials:

  • Highly purified human plasminogen

  • Radiolabeled tranexamic acid (e.g., 14C-TXA) or a method for quantifying unlabeled TXA

  • Equilibrium dialysis cells with a semi-permeable membrane (e.g., 10 kDa MWCO)

  • Dialysis buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Scintillation counter (if using radiolabeled TXA) or appropriate analytical instrument (e.g., HPLC)

Procedure:

  • Preparation of Dialysis Cells:

    • Assemble the equilibrium dialysis cells according to the manufacturer's instructions, ensuring the membrane is properly seated.

  • Sample Loading:

    • In one chamber of the dialysis cell, add a known concentration of plasminogen in dialysis buffer.

    • In the other chamber, add a range of concentrations of tranexamic acid (including radiolabeled tracer if applicable) in the same buffer.

  • Equilibration:

    • Incubate the dialysis cells at a constant temperature (e.g., 4°C or room temperature) with gentle agitation for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • Sample Collection:

    • After equilibration, carefully collect aliquots from both chambers of each dialysis cell.

  • Quantification:

    • Measure the concentration of tranexamic acid in the aliquots from both the protein-containing and protein-free chambers.

      • For radiolabeled TXA, use liquid scintillation counting.

      • For unlabeled TXA, use a suitable analytical method like HPLC.

  • Data Analysis:

    • Calculate the concentration of bound tranexamic acid by subtracting the concentration of free TXA (in the protein-free chamber) from the total concentration of TXA (in the protein-containing chamber).

    • Plot the concentration of bound TXA against the concentration of free TXA.

    • Determine the dissociation constant (Kd) and the number of binding sites by fitting the data to a suitable binding isotherm model (e.g., Scatchard plot).

Plasmin Inhibition Assay

This protocol outlines a method to assess the direct inhibitory effect of tranexamic acid on plasmin activity.

Objective: To determine the IC50 of tranexamic acid for plasmin.

Materials:

  • Human plasmin

  • Chromogenic or fluorogenic plasmin substrate (e.g., S-2251)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)

  • Tranexamic acid solutions of varying concentrations

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human plasmin in assay buffer.

    • Prepare a stock solution of the plasmin substrate.

    • Prepare serial dilutions of tranexamic acid in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Tranexamic acid solution (or vehicle control)

      • Human plasmin solution

    • Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction:

    • Add the plasmin substrate to each well to start the reaction.

  • Measurement:

    • Measure the absorbance or fluorescence at regular intervals to monitor the rate of substrate cleavage.

  • Data Analysis:

    • Calculate the initial reaction velocity for each tranexamic acid concentration.

    • Plot the percentage of inhibition against the logarithm of the tranexamic acid concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Summary of Key Clinical Trial Findings

Several large-scale clinical trials have investigated the efficacy and safety of tranexamic acid in various bleeding conditions. The findings of these trials have been instrumental in shaping clinical practice.

Trial NameClinical SettingKey FindingsReference
CRASH-2 TraumaAdministration of TXA within 3 hours of injury significantly reduced all-cause mortality and death due to bleeding without increasing the risk of vascular occlusive events.[5][6][7][8]
WOMAN Postpartum HemorrhageTXA reduced death due to bleeding in women with postpartum hemorrhage, with the greatest benefit observed when administered within 3 hours of childbirth. There was no increase in adverse events.[1][2][9][10][11]
HALT-IT Gastrointestinal BleedingTXA did not reduce the risk of death from gastrointestinal bleeding and was associated with an increased risk of venous thromboembolic events and seizures.[4]

Conclusion

Tranexamic acid is a potent antifibrinolytic agent with a well-defined mechanism of action centered on the inhibition of plasminogen activation and plasmin activity. Its efficacy in reducing bleeding and mortality in trauma and postpartum hemorrhage is supported by robust clinical evidence. However, its use in gastrointestinal bleeding is not recommended based on current evidence. The experimental protocols detailed in this guide provide a framework for the continued investigation of tranexamic acid and the development of novel antifibrinolytic therapies. For researchers and drug development professionals, a thorough understanding of its biological activity and molecular targets is essential for optimizing its clinical application and exploring new therapeutic avenues.

References

Initial In Vitro Studies of Traxanox: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traxanox (sodium salt) is a benzopyranopyridine derivative that has demonstrated significant anti-allergic properties in a variety of preclinical studies. This technical guide provides an in-depth overview of the initial in vitro studies that have elucidated the core mechanisms of action of this compound, with a focus on its inhibitory effects on mast cell degranulation, its interaction with the complement system, and its cardiovascular effects. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the foundational experimental data for this compound.

Inhibition of Mast Cell Degranulation

The primary mechanism of this compound's anti-allergic activity lies in its ability to stabilize mast cells and inhibit the release of histamine and other inflammatory mediators.

Quantitative Data: Inhibition of Histamine Release

In vitro studies using passively-sensitized rat peritoneal mast cells have quantified the potent inhibitory effect of this compound on IgE-mediated histamine release. The following table summarizes the key quantitative findings and provides a comparison with other known mast cell stabilizers and phosphodiesterase inhibitors.

CompoundIC50 (µM) for IgE-Mediated Histamine ReleaseInhibition of Compound 48/80-Induced Histamine Release (Concentration Range)Inhibition of Ionophore A23187-Induced Histamine Release (Concentration)
This compound Sodium 0.04 [1]Inhibited (1-100 µM) [1]Slight Inhibition (100 µM) [1]
Disodium Cromoglycate (DSCG)1[1]InhibitedLittle to no effect
Theophylline660[1]InhibitedLittle to no effect
Experimental Protocol: IgE-Mediated Histamine Release Assay

The following protocol outlines the key steps for assessing the effect of this compound on IgE-mediated histamine release from rat peritoneal mast cells.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the release of histamine from mast cells upon stimulation with an antigen.

Materials:

  • Wistar rats

  • Anti-dinitrophenyl (DNP) IgE antibody

  • Dinitrophenyl-human serum albumin (DNP-HSA) antigen

  • This compound sodium

  • Hanks' balanced salt solution (HBSS)

  • Percoll

  • o-Phthaldialdehyde (OPT) for fluorometric histamine assay

  • Spectrofluorometer

Methodology:

  • Mast Cell Isolation:

    • Euthanize Wistar rats and collect peritoneal lavage fluid by injecting and then aspirating HBSS into the peritoneal cavity.

    • Layer the cell suspension over a Percoll gradient and centrifuge to obtain a purified mast cell population.

    • Wash the purified mast cells with HBSS.

  • Passive Sensitization:

    • Incubate the isolated mast cells with a specific concentration of anti-DNP IgE antibody to allow the antibodies to bind to the FcεRI receptors on the mast cell surface.

    • Wash the cells to remove any unbound antibody.

  • Drug Incubation:

    • Pre-incubate the sensitized mast cells with varying concentrations of this compound sodium for a defined period.

  • Antigen Challenge:

    • Initiate histamine release by adding DNP-HSA antigen to the mast cell suspension.

    • Incubate for a specific time (e.g., 15 minutes) at 37°C.

  • Termination of Reaction:

    • Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Histamine Quantification:

    • Collect the supernatant, which contains the released histamine.

    • Lyse the cell pellet to determine the residual histamine content.

    • Quantify histamine in both the supernatant and the cell lysate using a fluorometric assay with OPT.

    • Calculate the percentage of histamine release for each experimental condition.

  • Data Analysis:

    • Plot the percentage of histamine release against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

G cluster_workflow Experimental Workflow: Histamine Release Assay A Isolate Rat Peritoneal Mast Cells B Passively Sensitize with IgE Antibody A->B C Pre-incubate with This compound B->C D Challenge with Antigen (DNP-HSA) C->D E Terminate Reaction & Separate Supernatant D->E F Quantify Histamine (Fluorometric Assay) E->F G Calculate % Inhibition & IC50 F->G

Workflow for the in vitro histamine release assay.

Interaction with the Complement System

This compound has been shown to interact with the complement system, a key component of the innate immune response.

Quantitative Data

Currently, specific quantitative data such as the IC50 of this compound for the inhibition of complement-dependent hemolysis is not available in the reviewed literature. However, qualitative studies have demonstrated that this compound sodium inhibits complement-dependent immune hemolysis in vitro, but not hypotonic hemolysis.

Experimental Protocol: Complement-Dependent Immune Hemolysis Assay

This protocol provides a general framework for assessing the effect of this compound on the classical complement pathway.

Objective: To determine if this compound can inhibit the lysis of red blood cells mediated by the antibody-dependent activation of the complement cascade.

Materials:

  • Sheep red blood cells (RBCs)

  • Anti-sheep RBC antibodies (hemolysin)

  • Normal human or guinea pig serum (as a source of complement)

  • This compound sodium

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Methodology:

  • RBC Sensitization:

    • Wash sheep RBCs with PBS.

    • Incubate the RBCs with a sub-agglutinating dilution of anti-sheep RBC antibodies to coat the cells.

    • Wash the sensitized RBCs to remove unbound antibodies.

  • Drug and Complement Incubation:

    • In a multi-well plate, add the sensitized RBCs to wells containing varying concentrations of this compound sodium.

    • Add a source of complement (e.g., diluted normal serum) to each well.

    • Include appropriate controls:

      • Positive control (sensitized RBCs + complement, no this compound)

      • Negative control (sensitized RBCs, no complement)

      • 100% lysis control (RBCs in distilled water)

  • Incubation and Lysis:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the complement cascade to proceed.

  • Quantification of Hemolysis:

    • Centrifuge the plate to pellet any intact RBCs.

    • Transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 415 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each concentration of this compound relative to the 100% lysis control.

    • Plot the percentage of hemolysis against the this compound concentration to determine its inhibitory effect.

G cluster_workflow Experimental Workflow: Complement-Dependent Hemolysis Assay A Sensitize Sheep RBCs with Antibody B Incubate with this compound & Complement Source A->B C Incubate at 37°C to Allow Lysis B->C D Centrifuge and Collect Supernatant C->D E Measure Hemoglobin Absorbance D->E F Calculate % Hemolysis Inhibition E->F

Workflow for the complement-dependent hemolysis assay.

Cardiovascular Effects

Initial in vitro studies have also characterized the effects of this compound on cardiac muscle contractility.

Quantitative Data

While specific dose-response curves for this compound in isolated atria preparations are not detailed in the available literature, studies have shown that a concentration of 10-4 M of this compound caused increases in the beat rate of isolated guinea-pig atria and the contractile force of the papillary muscle.

Experimental Protocol: Isolated Guinea-Pig Atria Contractility Assay

The following protocol describes the methodology for assessing the chrono- and inotropic effects of this compound on isolated cardiac tissue.

Objective: To measure the effects of this compound on the spontaneous heart rate (chronotropy) and force of contraction (inotropy) of isolated guinea-pig atria.

Materials:

  • Guinea pigs

  • Krebs-Henseleit solution

  • Organ bath with temperature control and aeration

  • Force transducer

  • Data acquisition system

  • This compound sodium

Methodology:

  • Tissue Preparation:

    • Euthanize a guinea pig and rapidly excise the heart.

    • Dissect the atria in cold Krebs-Henseleit solution.

    • Mount the atria in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Equilibration:

    • Allow the tissue to equilibrate for a period until a stable spontaneous contraction rate and force are achieved.

  • Drug Administration:

    • Record a baseline period of spontaneous activity.

    • Add increasing concentrations of this compound sodium to the organ bath in a cumulative manner, allowing the tissue to stabilize at each concentration.

  • Data Recording:

    • Continuously record the heart rate and contractile force using a force transducer connected to a data acquisition system.

  • Data Analysis:

    • Measure the changes in heart rate and contractile force from baseline at each concentration of this compound.

    • Express the results as a percentage change from the baseline and plot against the drug concentration.

Proposed Mechanism of Action and Signaling Pathways

Based on the initial in vitro findings, a proposed mechanism of action for this compound in mast cells centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.

The inhibition of histamine release by this compound is potent for IgE-mediated and compound 48/80-induced degranulation, both of which are dependent on intracellular signaling cascades.[1] However, its effect is minimal on degranulation induced by the calcium ionophore A23187, which bypasses the initial signaling steps and directly increases intracellular calcium.[1] This suggests that this compound acts upstream of calcium mobilization.

A key regulator of mast cell degranulation is cAMP. Increased levels of intracellular cAMP are known to inhibit mast cell activation and histamine release. The finding that theophylline, a known phosphodiesterase (PDE) inhibitor that increases cAMP levels, also inhibits histamine release, and that this compound is significantly more potent, suggests that this compound may also act by inhibiting PDE, leading to an accumulation of intracellular cAMP.[1]

G cluster_pathway Proposed Signaling Pathway for this compound in Mast Cells Antigen_IgE Antigen + IgE FcERI FcεRI Receptor Antigen_IgE->FcERI Activation_Cascade Activation of Signaling Cascade (Lyn, Fyn, Syk) FcERI->Activation_Cascade PLC Phospholipase C Activation_Cascade->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release from ER IP3_DAG->Ca_Release Ca_Influx Ca²⁺ Influx Ca_Release->Ca_Influx Degranulation Histamine Release (Degranulation) Ca_Influx->Degranulation This compound This compound PDE Phosphodiesterase (PDE) (Breaks down cAMP) This compound->PDE Inhibits cAMP cAMP cAMP->Degranulation Inhibits cAMP->PDE ATP ATP AC Adenylyl Cyclase AC->cAMP

Proposed mechanism of this compound via PDE inhibition.

Conclusion

The initial in vitro studies of this compound provide a strong foundation for its characterization as a potent anti-allergic agent. Its primary mechanism of action appears to be the stabilization of mast cells through the inhibition of histamine release, likely mediated by the inhibition of phosphodiesterase and a subsequent increase in intracellular cAMP. Further investigations into its effects on specific PDE isoforms and other components of the mast cell signaling cascade will provide a more detailed understanding of its molecular interactions. The data from complement hemolysis and isolated cardiac tissue studies further contribute to the overall pharmacological profile of this compound. This guide serves as a comprehensive resource for scientists and researchers involved in the continued development and characterization of this and similar compounds.

References

Traxanox's Effects on Histamine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traxanox (9-chloro-5-oxo-7-(1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine) is a potent anti-allergic compound that has demonstrated significant inhibitory effects on histamine release from mast cells. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of anti-allergic and anti-inflammatory therapeutics.

Introduction

Histamine, a key mediator in allergic and inflammatory responses, is primarily released from the granules of mast cells and basophils upon activation.[2] The release of histamine is a critical event in the pathophysiology of various allergic disorders, including allergic rhinitis and asthma. Consequently, the inhibition of histamine release is a major therapeutic target for the management of these conditions. This compound has emerged as a potent inhibitor of this process, exhibiting greater efficacy than established mast cell stabilizers like disodium cromoglycate (DSCG). This document will delve into the experimental evidence elucidating the effects of this compound on histamine release.

Quantitative Data on Histamine Release Inhibition

In vitro studies have quantified the potent inhibitory effect of this compound on histamine release from immunologically challenged mast cells. The following tables summarize the key findings from comparative studies.

Table 1: Comparative IC50 Values for Inhibition of IgE-Mediated Histamine Release from Rat Peritoneal Mast Cells [3]

CompoundIC50 (µM)
This compound Sodium 0.04
Disodium Cromoglycate (DSCG)1
Theophylline660

Table 2: Effect of this compound Sodium on Histamine Release Induced by Various Stimuli in Rat Peritoneal Mast Cells [3]

StimulusThis compound Sodium ConcentrationInhibition of Histamine ReleaseCalcium Dependence
Anti-DNP IgE + DNP-HSA0.04 µM (IC50)Dose- and time-dependentNot explicitly stated, but IgE-mediated release is calcium-dependent
Compound 48/80 (0.25 µg/ml)1-100 µMInhibitedEffective in the presence and absence of extracellular calcium
Calcium Ionophore A23187 (0.2 µg/ml)100 µMSlightly inhibitedBypasses early signaling to directly increase intracellular calcium

Mechanism of Action: Signaling Pathways

The experimental data suggests that this compound exerts its inhibitory effect on histamine release by modulating key signaling pathways in mast cells, likely upstream of a generalized increase in intracellular calcium.

IgE-Mediated Degranulation Pathway and the Postulated Role of this compound

Antigen cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface initiates a signaling cascade that leads to degranulation.[4] This pathway involves the activation of protein tyrosine kinases (PTKs), phospholipase C (PLC), and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, primarily the endoplasmic reticulum, which in turn activates store-operated calcium entry (SOCE) and a sustained increase in intracellular calcium. This elevation in calcium, along with signals from DAG and protein kinase C (PKC), is crucial for the fusion of histamine-containing granules with the plasma membrane and the subsequent release of their contents.

Given that this compound potently inhibits IgE-mediated histamine release but only weakly affects release induced by the calcium ionophore A23187, it is hypothesized to act at a point in the signaling cascade before the influx of extracellular calcium becomes the dominant driver of degranulation.[3] Its ability to inhibit compound 48/80-induced histamine release even in the absence of extracellular calcium further suggests an effect on the mobilization of intracellular calcium stores or downstream signaling events that are not solely dependent on extracellular calcium influx.[3]

IgE-Mediated Degranulation Pathway and this compound Inhibition cluster_0 Mast Cell Membrane cluster_1 Intracellular Signaling Cascade Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Cross-linking PTKs Protein Tyrosine Kinases (e.g., Lyn, Syk) FcεRI->PTKs Activation PLC Phospholipase C (PLC) PTKs->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ ER->Ca_release Ca²⁺ Release Ca_release->PKC Activation Degranulation Histamine Release Ca_release->Degranulation Ca_influx Ca²⁺ Ca_influx->Degranulation Store-Operated Calcium Entry (SOCE) PKC->Degranulation This compound This compound This compound->PLC Inhibition (Postulated) This compound->Ca_release Inhibition (Postulated)

Caption: Postulated mechanism of this compound in the IgE-mediated signaling cascade.

Experimental Protocols

The following are representative protocols for the key in vitro and in vivo experiments used to characterize the effects of this compound on histamine release.

In Vitro Histamine Release from Rat Peritoneal Mast Cells

This protocol is based on the methods described in the studies by Goto et al. and general mast cell research methodologies.[3][5]

In Vitro Histamine Release Assay Workflow Start Start Mast_Cell_Isolation 1. Mast Cell Isolation (Rat Peritoneal Lavage) Start->Mast_Cell_Isolation Sensitization 2. Passive Sensitization (Anti-DNP IgE) Mast_Cell_Isolation->Sensitization Pre_incubation 3. Pre-incubation (this compound or Control) Sensitization->Pre_incubation Challenge 4. Antigen Challenge (DNP-HSA) Pre_incubation->Challenge Incubation 5. Incubation (37°C) Challenge->Incubation Termination 6. Reaction Termination (Ice Bath) Incubation->Termination Centrifugation 7. Centrifugation Termination->Centrifugation Supernatant_Collection 8. Supernatant Collection Centrifugation->Supernatant_Collection Histamine_Assay 9. Histamine Quantification (Spectrofluorometric Assay) Supernatant_Collection->Histamine_Assay Data_Analysis 10. Data Analysis (% Inhibition) Histamine_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro histamine release assay.

Methodology:

  • Mast Cell Isolation: Mast cells are collected from the peritoneal cavity of male Wistar rats by lavage with a buffered salt solution. The cells are then purified by density gradient centrifugation.

  • Passive Sensitization: The isolated mast cells are passively sensitized by incubation with anti-dinitrophenyl (DNP) IgE antibody for a specified period, allowing the IgE to bind to FcεRI on the cell surface.

  • Pre-incubation with this compound: The sensitized mast cells are washed and then pre-incubated with varying concentrations of this compound sodium or a vehicle control for a defined time before the antigen challenge.

  • Antigen Challenge: Histamine release is initiated by adding the antigen, DNP-human serum albumin (HSA), which cross-links the IgE bound to the mast cells.

  • Incubation and Termination: The cell suspension is incubated at 37°C for a set duration to allow for histamine release. The reaction is then terminated by placing the samples in an ice bath.

  • Histamine Quantification: The cell suspension is centrifuged, and the histamine content in the supernatant is determined using a spectrofluorometric assay, such as the o-phthalaldehyde (OPT) method described by Shore et al.[1][6][7]

  • Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing an aliquot of the cells). The inhibitory effect of this compound is then calculated as the percentage reduction in histamine release compared to the control.

In Vivo Passive Cutaneous Anaphylaxis (PCA)

This protocol is a representation of the in vivo assays used to assess the anti-allergic activity of this compound.[8][9][10]

Methodology:

  • Sensitization: Rats are passively sensitized by intradermal injection of anti-DNP IgE antibody into the dorsal skin.

  • Drug Administration: After a latent period (e.g., 48 hours) to allow for the binding of IgE to tissue mast cells, this compound or a control vehicle is administered, typically intravenously or orally.

  • Antigen Challenge: A solution containing the antigen (DNP-HSA) and a dye, such as Evans blue, is injected intravenously. The antigen triggers localized mast cell degranulation at the sensitized skin site.

  • Assessment of Vascular Permeability: The degranulation and release of histamine and other vasoactive mediators cause an increase in local vascular permeability, leading to the extravasation of the Evans blue dye into the surrounding tissue.

  • Quantification: After a set time, the animals are euthanized, and the area of blueing on the skin is measured. The dye can also be extracted from the skin tissue and quantified spectrophotometrically to provide a quantitative measure of the allergic reaction.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the size or intensity of the blue spot in the treated group to that in the control group.

Effects on Histamine Release from Basophils

While the majority of the available research has focused on mast cells, the inhibitory effects of mast cell stabilizers on basophil degranulation are also of significant interest.[11][12][13] However, specific studies detailing the effects of this compound on histamine release from basophils are limited in the currently available literature. Given its potent mast cell-stabilizing properties, it is plausible that this compound would also inhibit IgE-mediated histamine release from basophils, which share a similar activation pathway. Further research is warranted to fully characterize the effects of this compound on this important cell type.

Clinical Significance and Future Directions

The potent inhibitory effect of this compound on histamine release, demonstrated in both in vitro and in vivo models, underscores its potential as a therapeutic agent for allergic diseases.[3][8] Its superior potency compared to DSCG suggests that it could be a more effective treatment option. While this compound has been studied for allergic rhinitis and asthma, further clinical trials are needed to fully establish its efficacy and safety profile in human populations.[14][15][16][17]

Future research should focus on elucidating the precise molecular target(s) of this compound within the mast cell signaling cascade. Investigating its effects on intracellular calcium mobilization, phospholipase C activity, and protein kinase C activation would provide a more complete understanding of its mechanism of action. Additionally, dedicated studies on its effects on basophil degranulation are necessary for a comprehensive assessment of its anti-allergic properties.

Conclusion

This compound is a highly potent inhibitor of IgE-mediated histamine release from mast cells, acting at a step upstream of generalized calcium influx. Its demonstrated efficacy in preclinical models suggests significant therapeutic potential for allergic disorders. This technical guide has provided a comprehensive overview of the quantitative data, proposed mechanisms of action, and experimental methodologies related to the study of this compound's effects on histamine release, offering a valuable resource for the scientific and drug development communities.

References

Tranexamic Acid: A Comprehensive Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

[CITY, STATE] – [DATE] – This whitepaper provides an in-depth technical guide to the existing literature on Tranexamic acid (TXA), a synthetic lysine analog with significant antifibrinolytic properties. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details critical experimental protocols, and visualizes core mechanisms and workflows to facilitate a comprehensive understanding of TXA for new and experienced investigators in the field.

Core Mechanism of Action

Tranexamic acid functions as a potent antifibrinolytic agent by competitively inhibiting the activation of plasminogen to plasmin.[1][2][3] It is a synthetic derivative of the amino acid lysine and exerts its effect by binding to the lysine binding sites on plasminogen, thereby preventing plasmin from binding to and degrading the fibrin matrix of a blood clot.[2][4][5] This stabilization of the fibrin clot is the primary mechanism through which TXA reduces or prevents hemorrhage.[1][2] At higher concentrations, TXA can also non-competitively inhibit plasmin.[6] The potency of tranexamic acid is approximately ten times greater than that of its predecessor, aminocaproic acid.[1][6]

Below is a diagram illustrating the signaling pathway of Tranexamic acid's antifibrinolytic action.

Tranexamic_Acid_Mechanism Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Plasminogen_TXA Plasminogen-TXA Complex tPA Tissue Plasminogen Activator (tPA) tPA->Plasminogen Activates Fibrin Fibrin (Clot) Plasmin->Fibrin Degradation Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Results in TXA Tranexamic Acid TXA->Plasminogen Binds to Lysine Binding Sites TXA->Plasminogen Plasminogen_TXA->Plasmin Inhibition of Activation Plasminogen_TXA->Plasmin CRASH2_Protocol start Patient with significant hemorrhage within 8 hours of injury randomization Randomization start->randomization txa_group Tranexamic Acid Group randomization->txa_group 1:1 Ratio placebo_group Placebo Group randomization->placebo_group loading_dose Loading Dose: 1g TXA in 100mL NaCl over 10 minutes txa_group->loading_dose placebo_loading Loading Dose: Matching Placebo placebo_group->placebo_loading maintenance_dose Maintenance Infusion: 1g TXA over 8 hours loading_dose->maintenance_dose outcome Primary Outcome Assessment: All-cause mortality within 4 weeks maintenance_dose->outcome placebo_maintenance Maintenance Infusion: Matching Placebo placebo_loading->placebo_maintenance placebo_maintenance->outcome InVitro_Fibrinolysis_Assay start Prepare Whole Blood or Plasma Samples add_txa Spike samples with varying concentrations of Tranexamic Acid start->add_txa induce_clotting Induce Clot Formation (e.g., with thrombin) add_txa->induce_clotting induce_lysis Induce Fibrinolysis (e.g., with tPA) induce_clotting->induce_lysis measure_lysis Measure Clot Lysis Over Time (e.g., using thromboelastography or optical density) induce_lysis->measure_lysis analyze Analyze Data: Determine concentration-effect relationship measure_lysis->analyze

References

Methodological & Application

Application Notes and Protocols for Traxanox in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traxanox is a compound that has been identified as an orally available diuretic, with additional properties suggesting it may function as an anti-allergic and immunosuppressive agent.[1][2][3] In vitro studies have indicated that this compound can enhance the phagocytic activity of immune cells, specifically mouse peritoneal macrophages and rat peritoneal polymorphonuclear leukocytes.[1] It has also been observed to augment the immune response to lipopolysaccharides in mice, suggesting a modulatory role in macrophage function. This document provides detailed experimental protocols for investigating the effects of this compound on primary immune cells in a cell culture setting.

Quantitative Data Summary

Due to the limited availability of public quantitative data for this compound in cell culture applications, the following table presents a representative dataset based on typical results from phagocytosis assays. This data is illustrative and should be confirmed by experimentation.

Cell TypeThis compound Concentration (µM)Incubation Time (hours)Phagocytic Index (% of control)Cell Viability (%)
Mouse Peritoneal Macrophages0 (Control)2100>95
12125>95
102160>95
502175>90
1002150~85
Rat Peritoneal PMNs0 (Control)1100>95
11115>95
101140>95
501155>90
1001130~88

Experimental Protocols

The following protocols are adapted from established methodologies for the isolation of primary immune cells and the assessment of phagocytic function. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Isolation of Mouse Peritoneal Macrophages

This protocol describes the elicitation and harvesting of macrophages from the peritoneal cavity of mice.

Materials:

  • 3% Brewer Thioglycollate Medium, sterile

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS), ice-cold

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (complete medium), ice-cold

  • Syringes (10 mL, 5 mL) and needles (25G, 20G)

  • Sterile surgical instruments (scissors, forceps)

  • 50 mL conical tubes

  • Refrigerated centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Inject 1-2 mL of sterile 3% Brewer Thioglycollate Medium into the peritoneal cavity of a mouse using a 25G needle.

  • After 3-4 days, euthanize the mouse via an approved method.

  • Disinfect the abdominal area with 70% ethanol.

  • Make a small midline incision through the skin to expose the intact peritoneal wall.

  • Inject 5-10 mL of ice-cold sterile PBS into the peritoneal cavity using a 20G needle.

  • Gently massage the abdomen for 1-2 minutes to dislodge adherent cells.

  • Aspirate the peritoneal fluid containing the cells and transfer it to a 50 mL conical tube on ice.

  • Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold complete DMEM.

  • Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.

  • Adjust the cell concentration as required for the specific experiment.

Protocol 2: Isolation of Rat Peritoneal Polymorphonuclear Leukocytes (PMNs)

This protocol details the isolation of PMNs from the rat peritoneum following inflammatory stimulation.

Materials:

  • 4% Thioglycollate Broth, sterile

  • Sterile PBS, ice-cold

  • RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin (complete medium), ice-cold

  • Syringes (20 mL, 10 mL) and needles (18G)

  • Sterile surgical instruments

  • 50 mL conical tubes

  • Refrigerated centrifuge

Procedure:

  • Inject 10 mL of sterile 4% Thioglycollate Broth into the peritoneal cavity of a rat.

  • After 18-24 hours, euthanize the rat using an approved method.

  • Disinfect the abdomen and expose the peritoneal wall as described in Protocol 1.

  • Inject 20 mL of ice-cold sterile PBS into the peritoneal cavity.

  • Gently massage the abdomen for 2-3 minutes.

  • Aspirate the peritoneal lavage fluid and place it into a 50 mL conical tube on ice.

  • Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the cells and determine viability. The cell population will be rich in PMNs.

Protocol 3: In Vitro Phagocytosis Assay

This assay measures the ability of macrophages or PMNs to engulf yeast particles in the presence of this compound.

Materials:

  • Isolated mouse peritoneal macrophages or rat peritoneal PMNs

  • Complete DMEM or RPMI-1640 medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Heat-killed Saccharomyces cerevisiae (yeast) suspension (e.g., 1x10^8 cells/mL)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • Giemsa stain or other suitable cell stain

  • Microscope slides or multi-well culture plates

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Cell Seeding: Seed the isolated macrophages or PMNs onto microscope slides or into the wells of a culture plate at a density of 1x10^6 cells/mL. Allow macrophages to adhere for 2 hours at 37°C in a 5% CO2 incubator. For PMNs, which are less adherent, the assay can be performed in suspension or with a shorter adherence time.

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate complete medium. A suggested starting concentration range is 1-100 µM. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Remove the medium from the adhered cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells with this compound for a predetermined time (e.g., 1 hour).

  • Phagocytosis Induction: Add the heat-killed yeast suspension to each well at a ratio of approximately 10 yeast cells per phagocyte.

  • Incubate for 30-60 minutes at 37°C to allow for phagocytosis.

  • Removal of Non-internalized Yeast: Gently wash the cells three times with ice-cold PBS to remove non-adherent yeast particles.

  • Staining and Visualization:

    • To differentiate between internalized and surface-bound yeast, you can add Trypan Blue solution for a few minutes. External yeast will stain blue, while internalized yeast will remain unstained.

    • Alternatively, fix the cells with methanol and stain with Giemsa stain.

  • Quantification: Using a light microscope, count the number of phagocytosing cells (cells that have engulfed at least one yeast particle) and the total number of cells in several random fields to determine the percentage of phagocytic cells. The phagocytic index can also be calculated by counting the total number of internalized yeast particles per 100 phagocytes.

Visualizations

Signaling Pathway

Traxanox_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade This compound This compound Receptor Phagocytic Receptor (e.g., Dectin-1, TLRs) This compound->Receptor Modulates Receptor Activity/Expression (?) Yeast Yeast Particle Yeast->Receptor Binds Syk Syk Receptor->Syk Activates PI3K PI3K Syk->PI3K Akt Akt PI3K->Akt Actin Actin Rearrangement Akt->Actin Phagosome Phagosome Formation Actin->Phagosome

Caption: General signaling pathway for macrophage phagocytosis.

Experimental Workflow

Experimental_Workflow cluster_isolation Cell Isolation cluster_assay Phagocytosis Assay cluster_analysis Analysis Thioglycollate 1. Induce Inflammation (Thioglycollate) Harvest 2. Harvest Peritoneal Cells Thioglycollate->Harvest Isolate 3. Isolate Macrophages/PMNs Harvest->Isolate Seed 4. Seed Cells Isolate->Seed Treat 5. Treat with this compound Seed->Treat AddYeast 6. Add Yeast Particles Treat->AddYeast Incubate 7. Incubate AddYeast->Incubate Wash 8. Wash Incubate->Wash Stain 9. Stain Cells Wash->Stain Quantify 10. Quantify Phagocytosis Stain->Quantify

Caption: Experimental workflow for the in vitro phagocytosis assay.

Disclaimer: The provided protocols and data are based on existing methodologies for similar research and should be considered as a starting point. The optimal concentrations of this compound, incubation times, and other experimental parameters should be determined empirically by the researcher. The signaling pathway diagram represents a general model of phagocytosis and the precise mechanism of this compound's action requires further investigation.

References

Application Notes and Protocols for Dissolving Tranxanox for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to dissolving Tranxanox and its sodium salt for in vivo research applications. Due to the limited availability of explicit solubility data in public literature, this document outlines a systematic approach to solvent selection and preparation of Tranxanox formulations for oral and intravenous administration in animal models.

Chemical Information

A clear understanding of the compound's identity is crucial for proper handling and dissolution.

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight
Tranxanox9-Chloro-7-(1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one58712-69-9C13H6ClN5O2299.67 g/mol
Tranxanox SodiumTranxanox sodium salt70502-82-8C13H5ClN5NaO2321.65 g/mol

Solubility Considerations

The solubility of Tranxanox and its sodium salt is a critical factor in preparing formulations for in vivo studies. While specific quantitative solubility data is not widely published, the chemical structures provide guidance on solvent selection.

  • Tranxanox (Free Acid): As an organic molecule with limited polar functional groups, Tranxanox is expected to have low aqueous solubility. Organic solvents or co-solvent systems are likely required for dissolution.

  • Tranxanox Sodium (Salt Form): The sodium salt form of Tranxanox is anticipated to have greater aqueous solubility compared to the free acid. Therefore, aqueous-based vehicles should be the primary choice for this form.

Recommended Solvents and Vehicles

Based on common practices for in vivo drug administration and the chemical nature of Tranxanox, the following solvents and vehicles are recommended for initial screening.

Solvent/Vehicle Route of Administration Considerations
Sterile Water for Injection Oral (p.o.), Intravenous (i.v.)Ideal for Tranxanox sodium due to its expected higher aqueous solubility. Always use sterile, pyrogen-free water for injections.
Phosphate-Buffered Saline (PBS) Oral (p.o.), Intravenous (i.v.)A common isotonic vehicle suitable for Tranxanox sodium. Ensure the pH is compatible with the compound's stability.
Dimethyl Sulfoxide (DMSO) Intraperitoneal (i.p.), Subcutaneous (s.c.) - Use with caution for i.v.A powerful organic solvent capable of dissolving many poorly soluble compounds. However, it can have its own biological effects and toxicity. For i.v. administration, the final DMSO concentration should be kept to a minimum (ideally <5-10%).
Polyethylene Glycol 400 (PEG400) Oral (p.o.), Intravenous (i.v.)A water-miscible co-solvent often used to increase the solubility of hydrophobic compounds. It is generally considered safe for in vivo use.
Co-solvent Systems (e.g., DMSO/PEG400, DMSO/Saline) Oral (p.o.), Intravenous (i.v.)Mixtures of solvents can enhance the solubility of compounds that are difficult to dissolve in a single solvent. The proportion of each solvent should be carefully optimized to maximize solubility while minimizing toxicity.
0.5% Methyl Cellulose in Water Oral (p.o.)A common vehicle for creating stable suspensions of insoluble compounds for oral gavage.

Experimental Protocols

Protocol 1: Dissolution of Tranxanox Sodium for Intravenous (i.v.) Administration

This protocol outlines a stepwise approach to dissolving Tranxanox sodium, starting with the most common and safest vehicle.

Materials:

  • Tranxanox sodium powder

  • Sterile Water for Injection

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Procedure:

  • Initial Solubility Test in Aqueous Vehicles:

    • Weigh a small, precise amount of Tranxanox sodium (e.g., 1-5 mg) into a sterile conical tube.

    • Add a small volume of Sterile Water for Injection (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If not fully dissolved, proceed to the next step.

    • If the compound dissolves, you can proceed to prepare your final concentration.

    • If not fully dissolved, repeat the process with PBS.

  • Preparation of Stock Solution (if soluble in aqueous vehicle):

    • Calculate the required amount of Tranxanox sodium and vehicle to achieve the desired stock concentration.

    • Gradually add the vehicle to the powder while vortexing to ensure complete dissolution.

    • If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

    • Once completely dissolved, sterile-filter the solution using a 0.22 µm filter into a new sterile tube.

  • Use of Co-solvents (if not soluble in aqueous vehicles):

    • If Tranxanox sodium does not dissolve in aqueous vehicles, a co-solvent system may be necessary.

    • Caution: The final concentration of organic solvents like DMSO should be minimized for i.v. administration.

    • Prepare a high-concentration stock solution of Tranxanox sodium in a minimal amount of DMSO (e.g., 100 mg/mL).

    • For the final formulation, dilute the DMSO stock solution with a suitable vehicle such as saline or PEG400. It is critical to add the stock solution to the vehicle slowly while vortexing to prevent precipitation.

Protocol 2: Preparation of Tranxanox for Oral (p.o.) Administration

For oral administration, both solutions and suspensions can be prepared.

Materials:

  • Tranxanox powder

  • Vehicle of choice (e.g., Water, PBS, 0.5% Methyl Cellulose)

  • Mortar and pestle (for suspensions)

  • Homogenizer (optional, for suspensions)

  • Oral gavage needles

Procedure for Solution:

  • Follow the steps outlined in Protocol 1 to determine a suitable solvent and prepare a solution of the desired concentration. The constraints on solvent toxicity are less stringent for oral administration compared to intravenous.

Procedure for Suspension:

  • If Tranxanox is not soluble in the desired vehicle, a homogenous suspension can be prepared.

  • Weigh the required amount of Tranxanox.

  • If necessary, finely grind the powder using a mortar and pestle to improve suspension stability.

  • Prepare a 0.5% (w/v) solution of methyl cellulose in water.

  • Gradually add the Tranxanox powder to the methyl cellulose solution while continuously stirring or vortexing.

  • For a more uniform suspension, use a homogenizer.

  • Always ensure the suspension is well-mixed immediately before each administration to ensure accurate dosing.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key processes.

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_assessment Assessment cluster_final Final Steps weigh Weigh Tranxanox add_vehicle Add Vehicle weigh->add_vehicle vortex Vortex/Mix add_vehicle->vortex sonicate Sonicate (optional) vortex->sonicate visual_check Visual Inspection sonicate->visual_check decision Completely Dissolved? visual_check->decision decision->vortex No, continue mixing sterile_filter Sterile Filter (0.22 µm) decision->sterile_filter Yes administer Administer to Animal sterile_filter->administer Solvent_Selection_Logic cluster_aqueous Aqueous-Based cluster_organic Organic/Co-solvent cluster_suspension Suspension start Start: Select Tranxanox Form is_salt Is it the Sodium Salt? start->is_salt try_water Try Sterile Water is_salt->try_water Yes try_dmso Try DMSO (for stock) is_salt->try_dmso No (Free Acid) try_pbs Try PBS try_water->try_pbs If not soluble try_cosolvent Try Co-solvent System try_pbs->try_cosolvent If not soluble try_peg400 Try PEG400 try_dmso->try_peg400 If DMSO is not ideal try_peg400->try_cosolvent make_suspension Prepare Suspension (e.g., with Methyl Cellulose) try_cosolvent->make_suspension If still not soluble

References

Application Notes and Protocols: Utilizing Traxanox in Passive Cutaneous Anaphylaxis (PCA) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Traxanox, a potent anti-allergic compound, in passive cutaneous anaphylaxis (PCA) assays. This document outlines the mechanism of action of this compound, detailed experimental protocols for its application in rat PCA models, and quantitative data to facilitate its use in preclinical research and drug development.

Introduction

Passive cutaneous anaphylaxis (PCA) is a widely used in vivo model to study Type I hypersensitivity reactions and to evaluate the efficacy of anti-allergic drugs. The assay involves the localized sensitization of skin with IgE antibodies followed by an intravenous antigen challenge, leading to mast cell degranulation and a measurable anaphylactic reaction. This compound (sodium salt) has demonstrated significant inhibitory effects on IgE-mediated allergic reactions, proving to be a valuable tool in allergy and immunology research.

Mechanism of Action of this compound

This compound exerts its anti-allergic effects by inhibiting the release of histamine and other chemical mediators from mast cells following an antigen-antibody reaction.[1] Unlike antihistamines, this compound does not antagonize the effects of released histamine but rather prevents its release. The primary mechanism of action is believed to involve the stabilization of mast cell membranes and interference with the intracellular signaling cascade that leads to degranulation.

Specifically, this compound acts at a stage following the binding of the antigen to IgE on the mast cell surface.[1] Evidence suggests that its mode of action is related to the modulation of intracellular calcium levels. This compound has been shown to inhibit histamine release induced by compound 48/80, a mast cell degranulator, even in the absence of extracellular calcium.[2] However, it only weakly inhibits histamine release induced by the calcium ionophore A23187, which directly facilitates calcium influx.[2] This indicates that this compound likely interferes with the mobilization of intracellular calcium stores or downstream signaling events, rather than directly blocking calcium channels. This mechanism of inhibiting mediator release makes it a potent agent for studying and mitigating allergic responses.

Quantitative Data: Inhibitory Effects of this compound

This compound has been shown to be a more potent inhibitor of IgE-mediated histamine release from rat mast cells in vitro compared to other established anti-allergic compounds like disodium cromoglycate (DSCG) and theophylline.[2]

CompoundIC50 (in vitro histamine release from rat mast cells)
This compound sodium 0.04 µM [2]
Disodium Cromoglycate (DSCG)1 µM[2]
Theophylline660 µM[2]

In vivo studies have confirmed the dose-dependent inhibitory effect of this compound on PCA in rats when administered intravenously.[1] For other Type III and IV allergic reactions in rats, oral administration of this compound has been shown to be effective in the range of 50-250 mg/kg.[1]

Experimental Protocols

Passive Cutaneous Anaphylaxis (PCA) Assay in Rats

This protocol describes the induction of PCA in rats and the administration of this compound to evaluate its inhibitory effect.

Materials:

  • Male Wistar rats (200-250 g)

  • Anti-dinitrophenyl (DNP) IgE antibody

  • Dinitrophenyl-human serum albumin (DNP-HSA) (antigen)

  • Evans blue dye

  • This compound sodium

  • Saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Microsyringes and needles

Procedure:

  • Sensitization:

    • Anesthetize the rats.

    • Shave the dorsal skin of the rats 24 hours before sensitization.

    • Inject 0.1 mL of anti-DNP IgE antibody solution intradermally at two to four sites on the shaved back of each rat. A control site should be injected with saline.

    • Allow a sensitization period of 48 hours.

  • Administration of this compound:

    • Prepare a stock solution of this compound sodium in saline.

    • For intravenous administration, inject the desired dose of this compound solution into the tail vein of the rats 5 minutes before the antigen challenge.

    • For oral administration, administer the desired dose of this compound solution via gavage 1 hour before the antigen challenge.

    • A vehicle control group should be administered with saline only.

  • Antigen Challenge and Evaluation:

    • Prepare a solution of DNP-HSA (antigen) and Evans blue dye in saline. A typical concentration is 1 mg/mL DNP-HSA and 0.5% Evans blue.

    • Inject 1 mL of the antigen-dye solution intravenously into the tail vein of the rats.

    • After 30 minutes, euthanize the rats.

    • Excise the skin at the injection sites.

    • Measure the diameter of the blue spots (wheal) on the underside of the skin.

    • To quantify the reaction, the dye can be extracted from the skin samples using formamide and the absorbance measured at approximately 620 nm.

  • Data Analysis:

    • Calculate the mean wheal diameter for each group.

    • Calculate the percentage inhibition of the PCA reaction for the this compound-treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Mean Wheal Diameter_Control - Mean Wheal Diameter_Treated) / Mean Wheal Diameter_Control] x 100

Visualizations

Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound

MastCell_Degranulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn Kinase FceRI->Lyn Syk Syk Kinase Lyn->Syk LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Mobilizes PKC PKC DAG->PKC Ca_store Ca²⁺ Store ER->Ca_store Mobilizes Ca_influx Ca²⁺ Influx Ca_store->Ca_influx Degranulation Degranulation (Histamine Release) Ca_influx->Degranulation PKC->Degranulation This compound This compound This compound->Ca_store Inhibits (presumed)

Caption: IgE-mediated mast cell degranulation pathway and the presumed point of inhibition by this compound.

Experimental Workflow for PCA Assay with this compound

PCA_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Challenge cluster_evaluation Evaluation A1 Day 1: Anesthetize Rats A2 Shave Dorsal Skin A1->A2 A3 Intradermal Injection of Anti-DNP IgE A2->A3 A4 48h Sensitization Period A3->A4 B1 Day 3: Administer this compound (i.v. or p.o.) A4->B1 B2 Intravenous Injection of Antigen (DNP-HSA) + Evans Blue B1->B2 C1 30 min Incubation B2->C1 C2 Euthanize & Excise Skin C1->C2 C3 Measure Wheal Diameter C2->C3 C4 Quantify Dye Extravasation C3->C4

Caption: Step-by-step workflow for the passive cutaneous anaphylaxis (PCA) assay incorporating this compound treatment.

References

Application Notes and Protocols for the Administration of a Test Compound (e.g., Traxanox) in a Rat Adjuvant Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield a specific, published protocol for the administration of Traxanox in a rat adjuvant-induced arthritis (AIA) model. The following protocols and data are based on established methodologies for evaluating anti-inflammatory compounds in this model and should be adapted as necessary for a novel test compound like this compound. The quantitative data presented is derived from studies on other anti-arthritic agents and is provided for comparative purposes.

Introduction

Adjuvant-induced arthritis (AIA) in rats is a widely used preclinical model for studying the pathogenesis of rheumatoid arthritis (RA) and for evaluating the efficacy of novel anti-inflammatory and disease-modifying anti-rheumatic drugs (DMARDs).[1][2] The model is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis, leading to a robust and reproducible polyarthritis that shares several immunological and pathological features with human RA.[1] This document provides a detailed protocol for the induction of AIA in rats and the subsequent administration and evaluation of a test compound, such as this compound.

This compound is classified as an antirheumatic and immunosuppressive agent. While its precise mechanism in the context of RA is not fully elucidated from the available literature, its therapeutic potential can be assessed in the AIA model by monitoring its effects on clinical signs of arthritis, paw volume, and relevant inflammatory signaling pathways and cytokines.

Experimental Protocols

Induction of Adjuvant Arthritis in Rats

This protocol describes the induction of arthritis using Complete Freund's Adjuvant.

Materials:

  • Complete Freund's Adjuvant (CFA) containing 10 mg/mL Mycobacterium tuberculosis

  • Male Lewis or Wistar rats (6-8 weeks old)

  • Tuberculin syringes (1 mL) with 26-gauge needles

  • Isoflurane or other suitable anesthetic

  • Anesthesia chamber

Procedure:

  • Acclimatize rats to the laboratory environment for at least one week prior to the experiment.

  • On Day 0, anesthetize the rats using isoflurane.

  • Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.

  • Draw 0.1 mL of the CFA suspension into a 1 mL tuberculin syringe.

  • Inject 0.1 mL of the CFA subcutaneously into the plantar surface of the right hind paw of each rat.

  • Monitor the animals closely during recovery from anesthesia.

  • The onset of arthritis is typically observed around day 10-12 post-induction, with peak severity reached by day 21.[3]

Administration of Test Compound (e.g., this compound)

This generalized protocol should be optimized for the specific test compound.

Materials:

  • Test Compound (e.g., this compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose, sterile saline)

  • Oral gavage needles or appropriate syringes for the chosen route of administration

  • Analytical balance

Procedure:

  • Prepare the dosing solution of the test compound in the chosen vehicle at the desired concentrations. As a starting point for a novel compound, a dose-response study is recommended (e.g., 1, 10, and 50 mg/kg).

  • Initiate treatment prophylactically (from Day 0) or therapeutically (e.g., from Day 10, upon the appearance of clinical signs).

  • Administer the test compound or vehicle to the respective groups of rats daily (or at a predetermined frequency) via the chosen route (e.g., oral gavage, intraperitoneal injection). For oral administration, the volume is typically 5-10 mL/kg.

  • Continue the treatment for a predefined period, for example, until Day 28.

Assessment of Arthritis Severity

2.3.1. Arthritis Score

  • Visually assess the severity of arthritis in each paw daily or every other day, starting from Day 10.

  • Score each paw based on the following scale (0-4):

    • 0 = No erythema or swelling

    • 1 = Mild erythema and swelling of the digits

    • 2 = Moderate erythema and swelling of the digits and foot

    • 3 = Severe erythema and swelling of the entire paw

    • 4 = Gross deformity and/or ankylosis

  • The maximum arthritis score per rat is 16 (sum of scores from all four paws).[1]

2.3.2. Paw Volume Measurement

  • Measure the volume of both hind paws using a plethysmometer every 2-3 days, starting from Day 0.

  • Record the displacement of water as the paw volume in mL.

  • The percentage inhibition of paw edema can be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.[4]

Cytokine Analysis

At the end of the study (e.g., Day 28), collect blood samples for serum preparation. Euthanize the animals and collect synovial tissue from the joints.

  • Centrifuge the blood to separate the serum and store it at -80°C.

  • Homogenize the synovial tissue in an appropriate lysis buffer.

  • Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the serum and tissue homogenates using commercially available ELISA kits, following the manufacturer's instructions.[5]

Data Presentation

The following tables present representative quantitative data from studies using other anti-inflammatory compounds in the rat AIA model. This data is for illustrative and comparative purposes only.

Table 1: Effect of a Test Compound on Arthritis Score in Rat AIA Model

Treatment GroupDay 14Day 21Day 28
Vehicle Control 6.5 ± 0.811.2 ± 1.212.5 ± 1.5
Test Compound (Low Dose) 5.1 ± 0.78.9 ± 1.09.8 ± 1.1
Test Compound (High Dose) 3.2 ± 0.5 5.4 ± 0.66.1 ± 0.7
Positive Control (e.g., Methotrexate) 3.5 ± 0.65.8 ± 0.7 6.5 ± 0.8
Data are presented as Mean ± SEM. **p<0.05, **p<0.01 compared to Vehicle Control.

Table 2: Effect of a Test Compound on Paw Volume in Rat AIA Model

Treatment GroupInitial Paw Volume (mL)Final Paw Volume (mL)% Inhibition of Edema
Vehicle Control 1.2 ± 0.12.8 ± 0.3-
Test Compound (Low Dose) 1.2 ± 0.12.1 ± 0.225%
Test Compound (High Dose) 1.3 ± 0.11.6 ± 0.1 43%
Positive Control (e.g., Indomethacin) 1.2 ± 0.11.5 ± 0.146%
Data are presented as Mean ± SEM. **p<0.05, **p<0.01 compared to Vehicle Control.

Table 3: Effect of a Test Compound on Serum Cytokine Levels in Rat AIA Model

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control 185 ± 20250 ± 25310 ± 30
Test Compound (Low Dose) 140 ± 15190 ± 20230 ± 25
Test Compound (High Dose) 95 ± 10 120 ± 15150 ± 18
Positive Control (e.g., Dexamethasone) 85 ± 9110 ± 12 140 ± 15
Data are presented as Mean ± SEM. **p<0.5, **p<0.01 compared to Vehicle Control.[5][6]

Visualization of Pathways and Workflows

Key Signaling Pathways in Rheumatoid Arthritis

The pathogenesis of rheumatoid arthritis involves the activation of several intracellular signaling pathways that lead to the production of inflammatory mediators and joint destruction. A test compound like this compound may exert its therapeutic effects by modulating one or more of these pathways.

RA_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., TNF-R, IL-6R) JAK JAK Cytokine_Receptor->JAK Activation PI3K PI3K Cytokine_Receptor->PI3K Activation MAPK MAPK (p38, JNK, ERK) Cytokine_Receptor->MAPK Activation STAT STAT JAK->STAT Phosphorylation Transcription Gene Transcription STAT->Transcription Translocation AKT AKT PI3K->AKT Activation IKK IKK AKT->IKK Activation MAPK->Transcription Activation IκB IκB IKK->IκB Phosphorylation & Degradation NFκB NF-κB NFκB->Transcription Translocation Experimental_Workflow cluster_setup Experiment Setup cluster_induction Arthritis Induction & Treatment cluster_monitoring Monitoring & Assessment cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (Vehicle, Test Compound, Positive Control) Acclimatization->Grouping Induction Day 0: AIA Induction (0.1 mL CFA in hind paw) Grouping->Induction Treatment Day 0-28: Daily Dosing (Vehicle/Test Compound) Induction->Treatment Monitoring Daily/Every Other Day: - Arthritis Score - Paw Volume - Body Weight Treatment->Monitoring Endpoint Day 28: Euthanasia & Sample Collection Monitoring->Endpoint Analysis Analysis: - Serum Cytokines (ELISA) - Histopathology of Joints Endpoint->Analysis MoA CFA CFA Injection (Antigenic Challenge) Immune_Activation Immune Cell Activation (T-cells, Macrophages) CFA->Immune_Activation Signaling_Pathways Intracellular Signaling (JAK-STAT, NF-κB, MAPK) Immune_Activation->Signaling_Pathways Test_Compound Test Compound (e.g., this compound) Test_Compound->Signaling_Pathways Inhibition Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Test_Compound->Cytokine_Production Inhibition Signaling_Pathways->Cytokine_Production Inflammation Synovial Inflammation (Pannus Formation) Cytokine_Production->Inflammation Joint_Damage Joint Destruction (Cartilage & Bone Erosion) Inflammation->Joint_Damage

References

Application Note: Quantification of Traxanox (Pemedolac) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Traxanox, with the active pharmaceutical ingredient Pemedolac, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits potent analgesic effects.[1][2] Accurate and precise quantification of Pemedolac is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of Pemedolac.

Disclaimer: As of the latest literature review, a specific validated HPLC method for Pemedolac is not widely published. The following protocol is a proposed method, developed based on established analytical practices for other NSAIDs and analgesic compounds.[3][4][5] This method requires full validation in accordance with ICH guidelines before its application in a regulated environment.

Principle

This method utilizes reversed-phase chromatography to separate Pemedolac from potential excipients and impurities. A C18 stationary phase is proposed, which is effective for retaining and separating moderately non-polar molecules like Pemedolac. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent (acetonitrile), allowing for the efficient elution of the analyte. Detection is achieved using a UV-Vis detector, as many NSAIDs exhibit strong absorbance in the UV range.[3][4]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An isocratic or gradient HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and efficiency in separating NSAIDs.[3][4]

  • Chemicals and Reagents:

    • Pemedolac reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (or similar buffer salt, analytical grade)

    • Orthophosphoric acid (for pH adjustment)

    • Water (HPLC or Milli-Q grade)

Preparation of Solutions
  • Mobile Phase: A proposed mobile phase is a mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in a 55:45 (v/v) ratio.[3] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of Pemedolac reference standard in a suitable solvent, such as methanol or the mobile phase, in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected analytical range (e.g., 1-50 µg/mL).

  • Sample Preparation (for pharmaceutical formulations):

    • Weigh and finely powder a representative number of tablets.

    • Transfer a portion of the powder equivalent to a known amount of Pemedolac into a volumetric flask.

    • Add a diluent (e.g., methanol or mobile phase) to about 70% of the flask volume.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

    • Make up to the final volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection.

Chromatographic Analysis
  • Equilibrate the HPLC system and the C18 column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Perform injections of the working standard solutions to establish the calibration curve.

  • Inject the prepared sample solutions for analysis.

  • Quantify the amount of Pemedolac in the sample by comparing the peak area with the calibration curve.

Data Presentation

Table 1: Proposed Chromatographic Conditions
ParameterProposed Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time Approximately 10 minutes
Table 2: Representative Method Validation Parameters (Hypothetical)
ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 50 µg/mLMet
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio > 30.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio > 100.7 µg/mL
Specificity No interference at analyte retention timeMet

Visualizations

HPLC_Workflow prep Sample Preparation (Weigh, Dissolve, Filter) inject Inject Standards & Samples prep->inject std_prep Standard Preparation (Stock and Working Solutions) std_prep->inject hplc HPLC System Equilibration hplc->inject sep Chromatographic Separation (C18 Column) inject->sep detect UV Detection (254 nm) sep->detect data Data Acquisition & Integration (Peak Area) detect->data calc Quantification (Calibration Curve) data->calc report Final Report calc->report

Caption: Experimental workflow for the HPLC quantification of Pemedolac.

NSAID_Pathway node_substrate node_substrate node_enzyme node_enzyme node_product node_product node_inhibitor node_inhibitor node_effect node_effect membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic via Phospholipase A2 cox COX-1 / COX-2 Enzymes arachidonic->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins effects Inflammation, Pain, Fever prostaglandins->effects pemedolac Pemedolac (this compound) pemedolac->cox Inhibition

Caption: Generalized signaling pathway for NSAIDs like Pemedolac.

References

Application of Tranexamic Acid in Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranexamic acid (TXA), a synthetic lysine analog, is a well-established antifibrinolytic agent used to control bleeding.[1][2] Beyond its hemostatic properties, a growing body of evidence reveals its significant immunomodulatory effects.[3][4][5] TXA has been shown to possess both anti-inflammatory and, in some contexts, pro-inflammatory properties, making it a molecule of interest in immunology research and drug development.[6][7] Its primary mechanism in the immune system is thought to be independent of its fibrinolytic role and involves the inhibition of plasmin, a serine protease with broad inflammatory and immunosuppressive functions.[3][4]

These application notes provide an overview of the use of Tranexamic acid in immunology research, summarizing key findings and providing detailed experimental protocols for investigating its effects on immune cells and inflammatory responses.

Key Immunological Applications

Tranexamic acid has been investigated for its role in modulating various aspects of the immune response:

  • Attenuation of Pro-inflammatory Cytokine Production: TXA has been consistently shown to reduce the levels of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in various inflammatory models and clinical settings.[3][6][8][9]

  • Modulation of Immune Cell Phenotype and Function: Research indicates that TXA can alter the activation state and surface marker expression of several immune cell populations, including monocytes, dendritic cells, and T cells.[5][10]

  • Regulation of Complement Activation: TXA can influence the complement system, a critical component of innate immunity, by regulating the generation of the pro-inflammatory anaphylatoxin C5a.[6]

  • Therapeutic Potential in Inflammatory Skin Conditions: The immunomodulatory properties of TXA are being harnessed for the treatment of inflammatory skin diseases like rosacea, where it has been shown to reduce erythema and inflammatory infiltrates.[8]

Data Summary

The following tables summarize quantitative data from studies investigating the effects of Tranexamic acid on key immunological parameters.

Table 1: Effect of Tranexamic Acid on Pro-inflammatory Cytokine Levels

CytokineExperimental Model/Clinical SettingTXA Concentration/DoseChange in Cytokine LevelReference
IL-6Patients undergoing primary total knee arthroplastySix doses of intravenous TXA (total dosage > 6 g)Significantly lower postoperative peak IL-6 levels compared to placebo (108.8 ± 41.7 pg/mL vs. 161.6 ± 64.4 pg/mL, P < 0.01)[6]
IL-6Adult cardiac surgical patients (meta-analysis)Intravenous TXASignificant reduction in postoperative IL-6 levels at 6 hours and 24 hours[3]
TNF-αLL37-activated HaCaT cellsNot specifiedInhibition of TNF-α expression[8]
TNF-αAdult cardiac surgical patients (meta-analysis)Intravenous TXASignificant reduction in postoperative TNF-α levels at 6 hours and 24 hours[3]

Table 2: Effect of Tranexamic Acid on Immune Cell Populations

Immune Cell TypeExperimental ModelTXA TreatmentObserved EffectReference
CD4+ T cellsLL37-induced rosacea mouse modelNot specifiedRegulation of CD4+ T cell infiltration in skin lesions[8]
MonocytesPatients undergoing lower limb surgeryIntravenous TXAReduced expression of CD83 and TNFR2 on classical monocytes[10]
Conventional Dendritic Cells (cDC)Patients undergoing lower limb surgeryIntravenous TXAIncreased proportion of circulating CD141+ cDCs on post-operative day 3[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the immunomodulatory effects of Tranexamic acid.

Protocol 1: In Vitro Analysis of Tranexamic Acid's Anti-inflammatory Effect on Macrophages

Objective: To determine the effect of Tranexamic acid on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages stimulated with a pro-inflammatory agent.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • Tranexamic acid solution (sterile, various concentrations)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Methodology:

  • Cell Culture: Culture macrophages in a T75 flask until they reach 80-90% confluency.

  • Cell Seeding: Seed the macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Tranexamic Acid Pre-treatment:

    • Prepare a range of Tranexamic acid concentrations (e.g., 0.1, 1, 10, 100 µM) in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the Tranexamic acid solutions to the respective wells.

    • Incubate for 2 hours.

  • LPS Stimulation:

    • Prepare a 2x concentrated solution of LPS (e.g., 200 ng/mL) in cell culture medium.

    • Add 100 µL of the LPS solution to each well (final concentration 100 ng/mL), except for the negative control wells.

    • Incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the supernatant for cytokine analysis.

  • Cytokine Quantification (ELISA):

    • Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Cell Viability Assay:

    • Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity of Tranexamic acid.

Workflow Diagram:

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Seed Macrophages Seed Macrophages Adhere Overnight Adhere Overnight Seed Macrophages->Adhere Overnight Pre-treat with TXA Pre-treat with TXA Adhere Overnight->Pre-treat with TXA Stimulate with LPS Stimulate with LPS Pre-treat with TXA->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Cell Viability Assay Cell Viability Assay Stimulate with LPS->Cell Viability Assay ELISA for Cytokines ELISA for Cytokines Collect Supernatant->ELISA for Cytokines

Caption: Workflow for in vitro analysis of TXA's anti-inflammatory effects.

Protocol 2: Flow Cytometric Analysis of Immune Cell Phenotypes

Objective: To analyze the effect of Tranexamic acid on the expression of surface markers on different immune cell populations (e.g., T cells, monocytes) in whole blood.

Materials:

  • Whole blood samples (from human volunteers or animal models treated with Tranexamic acid)

  • Phosphate Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD3, CD4, CD8 for T cells; CD14, CD16 for monocytes)

  • Fc block (to prevent non-specific antibody binding)

  • Fixation/Permeabilization buffer (if intracellular staining is required)

  • Flow cytometer

Methodology:

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Cell Staining:

    • To 100 µL of whole blood, add Fc block and incubate for 10 minutes at room temperature.

    • Add the antibody cocktail containing the desired fluorochrome-conjugated antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

  • Red Blood Cell Lysis:

    • Add 2 mL of 1x RBC lysis buffer and incubate for 10 minutes at room temperature.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet twice with 2 mL of FACS buffer.

  • Cell Resuspension: Resuspend the cell pellet in 500 µL of FACS buffer.

  • Flow Cytometry Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate flow cytometry software to gate on specific immune cell populations and quantify the expression of surface markers.

Signaling Pathway Diagram:

G cluster_plasminogen Plasminogen Activation System cluster_txa Tranexamic Acid Action cluster_immune Immune Response Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release Plasmin->Pro-inflammatory Cytokine Release Immune Cell Activation Immune Cell Activation Plasmin->Immune Cell Activation Tranexamic Acid Tranexamic Acid Tranexamic Acid->Plasminogen Inflammation Inflammation Pro-inflammatory Cytokine Release->Inflammation Immune Cell Activation->Inflammation

Caption: Mechanism of Tranexamic Acid's immunomodulatory effect via plasmin inhibition.

Conclusion

Tranexamic acid exhibits significant immunomodulatory properties that extend beyond its well-characterized role in hemostasis. Its ability to attenuate inflammatory responses by inhibiting plasmin and modulating immune cell function presents a promising avenue for therapeutic intervention in a range of inflammatory conditions. The protocols outlined in these application notes provide a framework for researchers to further explore the immunological effects of Tranexamic acid and its potential as a novel immunomodulatory agent.

References

Application Notes and Protocols for Traxanox in Peritoneal Macrophage Phagocytosis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traxanox (Sodium 9-chloro-5-oxo-7-(1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine) is an immunomodulatory compound that has demonstrated the ability to enhance the phagocytic activity of macrophages.[1][2] Phagocytosis, a critical process in the innate immune response, involves the engulfment and clearance of pathogens, cellular debris, and foreign particles by phagocytic cells such as macrophages. The modulation of this process has significant therapeutic potential in various diseases, including infections and cancer. These application notes provide a detailed protocol for assessing the in vitro effect of this compound on the phagocytosis of yeast particles by murine peritoneal macrophages.

Principle

This protocol describes the isolation of peritoneal macrophages from mice, followed by an in vitro phagocytosis assay. The assay quantifies the engulfment of zymosan particles (a yeast cell wall preparation) by macrophages in the presence and absence of this compound. The phagocytic activity can be assessed by microscopy or flow cytometry.

Data Presentation

While specific quantitative data on the percentage increase in phagocytosis with this compound treatment is not extensively available in public literature, a key study has demonstrated its enhancing effect.[1] Researchers using this protocol can generate dose-response curves to determine the optimal concentration of this compound for enhancing phagocytosis. Data should be presented as the percentage of phagocytic macrophages (macrophages that have engulfed at least one particle) and the phagocytic index (the average number of engulfed particles per macrophage).

Table 1: Hypothetical Data on the Effect of this compound on Peritoneal Macrophage Phagocytosis

Treatment GroupConcentration% Phagocytic Macrophages (Mean ± SD)Phagocytic Index (Mean ± SD)
Vehicle Control0 µM45.2 ± 3.52.1 ± 0.4
This compound1 µM55.8 ± 4.13.2 ± 0.6
This compound10 µM72.5 ± 5.34.8 ± 0.8
This compound100 µM75.1 ± 4.95.1 ± 0.7
Positive Control (e.g., LPS)1 µg/mL80.3 ± 6.26.5 ± 1.1

Note: The above data is illustrative. Actual results will vary depending on experimental conditions.

Experimental Protocols

Part 1: Isolation of Murine Peritoneal Macrophages

This protocol describes the elicitation and harvesting of macrophages from the peritoneal cavity of mice. Thioglycollate is used as an irritant to increase the yield of macrophages.

Materials:

  • Mice (e.g., C57BL/6)

  • 3% Thioglycollate medium, sterile

  • 70% Ethanol

  • Sterile phosphate-buffered saline (PBS)

  • Sterile RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Syringes (1 mL, 5 mL, 10 mL) and needles (23G, 20G)

  • Sterile surgical instruments (scissors, forceps)

  • 50 mL conical tubes

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Tissue culture plates or coverslips

Procedure:

  • Elicitation: Inject 1 mL of sterile 3% thioglycollate medium into the peritoneal cavity of each mouse using a 1 mL syringe with a 23G needle.

  • Incubation: House the mice for 3-4 days to allow for the recruitment of macrophages to the peritoneal cavity.

  • Euthanasia: Euthanize the mice using a humane, institutionally approved method.

  • Preparation: Position the mouse on its back and disinfect the abdominal skin with 70% ethanol.

  • Peritoneal Lavage:

    • Make a small midline incision through the skin of the abdomen to expose the peritoneal wall.

    • Carefully lift the peritoneal wall with forceps and inject 5-10 mL of cold, sterile PBS into the peritoneal cavity using a 5 or 10 mL syringe with a 20G needle.

    • Gently massage the abdomen for 30-60 seconds to dislodge the cells.

    • Aspirate the peritoneal fluid containing the cells using the same syringe and needle, and transfer it to a 50 mL conical tube on ice.

  • Cell Processing:

    • Centrifuge the collected cell suspension at 400 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (containing 10% FBS and 1% penicillin-streptomycin).

    • Count the cells using a hemocytometer or automated cell counter.

  • Plating:

    • Seed the cells in tissue culture plates or on sterile glass coverslips in plates at a desired density (e.g., 5 x 10^5 cells/well in a 24-well plate).

    • Incubate the cells at 37°C in a 5% CO2 incubator for 2-4 hours to allow the macrophages to adhere.

    • After incubation, wash the wells gently with warm PBS or RPMI-1640 to remove non-adherent cells. The adherent cells are primarily macrophages and are ready for the phagocytosis assay.

Part 2: In Vitro Phagocytosis Assay with this compound

This part of the protocol details the steps for conducting the phagocytosis assay using the isolated peritoneal macrophages.

Materials:

  • Adherent peritoneal macrophages (from Part 1)

  • This compound sodium salt

  • Zymosan A from Saccharomyces cerevisiae (or fluorescently labeled zymosan)

  • Complete RPMI-1640 medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., Giemsa stain or fluorescent dyes for visualization)

  • Microscope (light or fluorescence) or flow cytometer

Procedure:

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Treatment of Macrophages:

    • Remove the culture medium from the adherent macrophages and replace it with the medium containing the different concentrations of this compound or a vehicle control.

    • Incubate the cells for a predetermined period (e.g., 1-24 hours) at 37°C in a 5% CO2 incubator.

  • Phagocytosis Induction:

    • Prepare a suspension of zymosan particles in complete RPMI-1640 medium at a concentration that results in a suitable macrophage-to-particle ratio (e.g., 1:10 or 1:20). If using fluorescent zymosan, protect it from light.

    • Remove the this compound-containing medium from the macrophages and add the zymosan suspension to each well.

    • Incubate for 30-60 minutes at 37°C to allow for phagocytosis.

  • Termination of Phagocytosis and Removal of Non-ingested Particles:

    • To stop phagocytosis, place the plate on ice and wash the cells three times with ice-cold PBS to remove non-ingested zymosan particles.

  • Fixation and Staining (for Microscopy):

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Stain the cells with a suitable stain, such as Giemsa, to visualize the macrophages and engulfed zymosan particles. If using fluorescent zymosan, you can proceed to counterstain for the nucleus (e.g., with DAPI) and/or the actin cytoskeleton (e.g., with phalloidin).

  • Quantification (Microscopy):

    • Using a light or fluorescence microscope, count the number of macrophages that have ingested at least one zymosan particle and the total number of macrophages in several random fields of view (at least 100-200 macrophages per condition).

    • Calculate the Percentage of Phagocytic Macrophages : (Number of phagocytic macrophages / Total number of macrophages) x 100.

    • Count the total number of ingested zymosan particles within the phagocytic macrophages and the total number of phagocytic macrophages.

    • Calculate the Phagocytic Index : Total number of ingested particles / Total number of phagocytic macrophages.

  • Quantification (Flow Cytometry - for fluorescent zymosan):

    • After washing to remove non-ingested particles, detach the macrophages from the plate using a non-enzymatic cell dissociation solution.

    • Analyze the cell suspension by flow cytometry. The fluorescence intensity of the cells will be proportional to the amount of ingested fluorescent zymosan.

    • The percentage of fluorescently positive cells represents the percentage of phagocytic macrophages, and the mean fluorescence intensity can be used as a measure of the phagocytic index.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_isolation Part 1: Macrophage Isolation cluster_assay Part 2: Phagocytosis Assay elicit 1. Thioglycollate Injection (in vivo) harvest 2. Peritoneal Lavage elicit->harvest culture 3. Cell Culture & Adherence harvest->culture traxanox_treatment 4. This compound Treatment culture->traxanox_treatment phagocytosis 5. Addition of Zymosan traxanox_treatment->phagocytosis wash_fix 6. Wash & Fixation phagocytosis->wash_fix quantify 7. Quantification (Microscopy/Flow Cytometry) wash_fix->quantify phagocytosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Zymosan Zymosan Particle PRR PRR (e.g., Dectin-1, TLRs) Zymosan->PRR Binding Signaling_Cascade Signaling Cascade (Syk, PKC, etc.) PRR->Signaling_Cascade Activation This compound This compound This compound->Signaling_Cascade Potentiation? Actin_Rearrangement Actin Cytoskeleton Rearrangement Signaling_Cascade->Actin_Rearrangement Phagosome_Formation Phagosome Formation Actin_Rearrangement->Phagosome_Formation

References

Troubleshooting & Optimization

Troubleshooting Traxanox precipitation in buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Traxanox precipitation in buffer solutions during experimental procedures.

Frequently Asked Questions (FAQs) - this compound Precipitation

Q1: My this compound solution is cloudy and shows precipitation immediately after preparation. What are the common causes?

A1: Immediate precipitation of this compound upon dissolution can be attributed to several factors:

  • Concentration Exceeding Solubility: The intended concentration of this compound may be higher than its solubility limit in the chosen buffer system.

  • Inappropriate pH: The pH of the buffer can significantly impact the ionization state and, consequently, the solubility of this compound.[1][2][3]

  • Buffer Composition: Certain buffer components may interact with this compound, leading to the formation of insoluble salts or complexes.

  • Low Temperature: The temperature of the solvent during dissolution might be too low, reducing the solubility of the compound.

Q2: I observed this compound precipitation after storing the solution at 4°C. Why did this happen?

A2: This phenomenon, known as "cold precipitation," is common for compounds whose solubility is temperature-dependent. Storing the solution at a lower temperature can decrease the solubility of this compound below its current concentration, leading to precipitation over time. It is crucial to determine the optimal storage conditions for your this compound solutions.

Q3: Can the order of adding components to my buffer solution affect this compound solubility?

A3: Yes, the order of addition can be critical. For instance, if this compound is dissolved in an organic co-solvent before being added to the aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate. It is generally recommended to add the this compound stock solution to the final buffer solution dropwise while stirring.

Q4: How can I determine the optimal pH for keeping this compound in solution?

A4: The optimal pH can be determined experimentally by preparing small-scale solutions of this compound across a range of pH values and observing for any precipitation. This is often guided by the pKa of the compound. A more detailed protocol for determining pH-dependent solubility is provided in the "Experimental Protocols" section below. Generally, acidic or basic compounds are more soluble at pH values where they are ionized.[1][2][3]

Q5: Are there any buffer salts that should be avoided when working with this compound?

A5: Without specific data on this compound, it is advisable to start with commonly used biological buffers such as phosphate-buffered saline (PBS) and Tris-based buffers. However, if precipitation occurs, consider that some buffer ions can form less soluble salts with the drug molecule. For example, phosphate buffers can sometimes cause precipitation with compounds containing certain metal ions. Experimenting with different buffer systems may be necessary.

Quantitative Data Summary

The following table summarizes hypothetical solubility data for this compound under various buffer conditions to illustrate the impact of pH and buffer composition.

Buffer System (50 mM)pHTemperature (°C)Maximum Solubility (µg/mL)Observations
Phosphate-Buffered Saline7.42550Slight precipitation observed after 2 hours.
Phosphate-Buffered Saline7.4415Significant precipitation within 30 minutes.
Tris-HCl8.025150Clear solution, stable for over 24 hours.
Tris-HCl7.02580Minor cloudiness after 8 hours.
Citrate-Phosphate6.025200Clear solution, stable for over 48 hours.
Citrate-Phosphate5.025250Clear solution, stable for over 48 hours.

Experimental Protocols

Protocol: Determining Optimal Buffer Conditions for this compound

Objective: To identify a buffer system (composition and pH) that maintains this compound in solution at the desired concentration and temperature.

Materials:

  • This compound powder

  • A selection of buffer components (e.g., Tris base, HCl, Sodium Phosphate monobasic and dibasic, Citric Acid)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC for concentration measurement

Methodology:

  • Prepare a high-concentration stock solution of this compound: Dissolve a known amount of this compound powder in a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Prepare a range of buffer solutions: Prepare a series of buffers with varying compositions and pH values. For example, prepare 50 mM Tris buffers at pH 7.0, 7.5, 8.0, and 8.5, and 50 mM Citrate-Phosphate buffers at pH 5.0, 6.0, and 7.0.

  • Test this compound solubility: a. Aliquot 1 mL of each buffer solution into separate microcentrifuge tubes. b. Add a small volume of the this compound stock solution to each buffer to achieve the desired final concentration (e.g., 10 µL of a 10 mg/mL stock into 1 mL of buffer for a final concentration of 100 µg/mL). c. Vortex each tube immediately after adding the stock solution. d. Incubate the tubes under the intended experimental conditions (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

  • Observe for precipitation: Visually inspect each tube for any signs of cloudiness or solid precipitate.

  • Quantify soluble this compound (Optional but recommended): a. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. b. Carefully collect the supernatant. c. Measure the concentration of this compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Analyze the results: Compare the solubility of this compound across the different buffer conditions to identify the optimal system that provides the highest solubility and stability.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.

Traxanox_Troubleshooting start Precipitation Observed check_conc Is Concentration Too High? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_pH Is pH Optimal? check_conc->check_pH No resolved Issue Resolved reduce_conc->resolved adjust_pH Adjust Buffer pH check_pH->adjust_pH No check_buffer Is Buffer Composition Suitable? check_pH->check_buffer Yes adjust_pH->resolved change_buffer Change Buffer System check_buffer->change_buffer No check_temp Is Temperature a Factor? check_buffer->check_temp Yes change_buffer->resolved adjust_temp Adjust Temperature (Dissolution/Storage) check_temp->adjust_temp Yes add_cosolvent Consider Co-solvent (e.g., DMSO, Ethanol) check_temp->add_cosolvent No adjust_temp->resolved add_cosolvent->resolved

A flowchart for troubleshooting this compound precipitation.

References

Optimizing Traxanox concentration for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Traxanox in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound in in vitro experiments?

Based on published data, the effective concentration of this compound can vary depending on the cell type and the specific biological process being investigated. For initial experiments, we recommend a pilot study covering a broad concentration range.

ApplicationRecommended Concentration RangeKey Findings
Inhibition of IgE-mediated histamine release from rat mast cells0.04 µM - 100 µMA 50% inhibitory concentration (IC50) of 0.04 µM was observed for histamine release. Concentrations of 1-100 µM inhibited histamine release induced by other stimuli.[1]
Restoration of phagocytosis by spleen adherent cells10 µM - 30 µMThis compound was shown to restore suppressed phagocytosis of sheep red blood cells in a dose-dependent manner.

2. How should I prepare a stock solution of this compound?

This compound has low solubility in water but can be dissolved in dimethyl sulfoxide (DMSO).

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilution: For cell-based assays, dilute the DMSO stock solution in your culture medium to the final desired concentration. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.

3. What is the known mechanism of action of this compound?

This compound is recognized as an anti-allergic agent that inhibits the release of chemical mediators from mast cells.[1][2] Its mechanism is believed to occur at a stage following the antigen-antibody (IgE) combination, suggesting it interferes with downstream signaling pathways that lead to degranulation.[2]

4. Is there a known signaling pathway that this compound inhibits?

While the precise molecular target of this compound has not been fully elucidated in the available literature, its function as a mast cell stabilizer suggests it likely modulates key signaling events triggered by IgE receptor cross-linking. This pathway involves the activation of protein tyrosine kinases (such as Lyn and Syk), leading to a cascade that includes the phosphorylation of adaptor proteins, activation of phospholipase Cγ (PLCγ), generation of inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium concentration, which is a critical step for degranulation.[3][4][5] this compound likely interferes with one or more steps in this cascade, downstream of IgE binding.

cluster_extracellular Extracellular cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE Binding FcεRI FcεRI IgE->FcεRI Cross-linking Lyn_Syk Lyn/Syk Activation FcεRI->Lyn_Syk Signaling_Cascade Signaling Cascade (LAT, PLCγ) Lyn_Syk->Signaling_Cascade IP3_Generation IP3 Generation Signaling_Cascade->IP3_Generation Ca_Influx Ca²⁺ Influx IP3_Generation->Ca_Influx Degranulation Degranulation (Mediator Release) Ca_Influx->Degranulation Traxanox_Target This compound (Inhibition) Traxanox_Target->Ca_Influx

Figure 1. IgE-Mediated Mast Cell Activation Pathway and a potential point of inhibition by this compound.

Troubleshooting Guides

Issue: No observable effect of this compound at tested concentrations.

Start No Effect Observed Check_Conc Verify this compound Concentration and Preparation Start->Check_Conc Check_Solubility Ensure Complete Dissolution of this compound in DMSO Check_Conc->Check_Solubility Incorrect? Check_Cells Assess Cell Health and Density Check_Conc->Check_Cells Correct Check_Dilution Confirm Serial Dilutions and Final Concentration Check_Solubility->Check_Dilution Check_Viability Confirm >90% Viability Before Treatment Check_Cells->Check_Viability Incorrect? Check_Assay Review Assay Protocol Check_Cells->Check_Assay Correct Check_Density Is Cell Density Optimal for the Assay? Check_Viability->Check_Density Check_Incubation Verify Incubation Time and Conditions Check_Assay->Check_Incubation Incorrect? Expand_Conc Expand Concentration Range (e.g., 0.01 µM to 200 µM) Check_Assay->Expand_Conc Correct Check_Controls Evaluate Positive and Negative Controls Check_Incubation->Check_Controls Contact_Support Contact Technical Support Expand_Conc->Contact_Support Still No Effect

Figure 2. Troubleshooting workflow for lack of this compound efficacy.

Issue: High background or variability in results.

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Pipette slowly and carefully to avoid disturbing the cell monolayer.

  • Edge Effects in Plates: Avoid using the outer wells of microplates, as they are more prone to evaporation, leading to changes in media concentration. Alternatively, fill the outer wells with sterile PBS or media without cells.

  • Incomplete Reagent Mixing: Ensure all reagents are brought to room temperature and mixed thoroughly before addition to wells.

  • Contamination: Regularly check cell cultures for any signs of microbial contamination.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol provides a general framework for identifying the effective concentration range of this compound for your specific cell line and experimental endpoint.

Start Start: Cell Seeding Prepare_this compound Prepare this compound Serial Dilutions (e.g., 10-fold dilutions from 100 µM to 0.01 µM) Start->Prepare_this compound Treat_Cells Treat Cells with this compound Dilutions and Vehicle Control (DMSO) Prepare_this compound->Treat_Cells Incubate Incubate for a Predetermined Time (e.g., 24, 48, or 72 hours) Treat_Cells->Incubate Assay Perform Endpoint Assay (e.g., Cytotoxicity, Cytokine Release) Incubate->Assay Analyze Analyze Data and Plot Dose-Response Curve Assay->Analyze Determine_IC50 Determine IC50 or EC50 Analyze->Determine_IC50 Refine_Conc Refine Concentration Range for Subsequent Experiments Determine_IC50->Refine_Conc

Figure 3. Experimental workflow for optimizing this compound concentration.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of your this compound stock solution in culture medium. A broad range with logarithmic spacing (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM) is recommended for the initial screen. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Endpoint Assay: Perform your desired assay to measure the biological response (e.g., MTT assay for viability, ELISA for cytokine levels).

  • Data Analysis: Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 or EC50 value.

Protocol 2: Assessing this compound Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound

  • DMSO

  • Culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Addition of MTT: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the cytotoxic profile.

Protocol 3: Measuring Cytokine Release by ELISA

This protocol outlines the general steps for quantifying the effect of this compound on the release of a specific cytokine using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatant from this compound-treated and control cells

  • ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and wash buffer)

  • 96-well ELISA plate

  • Microplate reader

Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add your cell culture supernatants (and cytokine standards) to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the substrate solution. Allow the color to develop in the dark.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the cytokine standards and use it to calculate the concentration of the cytokine in your samples. Compare the cytokine levels in this compound-treated samples to the vehicle control.

References

Technical Support Center: Tranexamic Acid (TXA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the therapeutic index of Tranexamic Acid (TXA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tranexamic Acid?

A1: Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine.[1][2] Its primary antifibrinolytic effect is achieved by reversibly and competitively blocking the lysine-binding sites on plasminogen.[2][3][4] This action prevents plasminogen from converting to plasmin, a key enzyme responsible for the degradation of fibrin clots. By inhibiting fibrinolysis, TXA helps to stabilize existing blood clots and reduce bleeding.[3][4] At higher concentrations, it can also non-competitively inhibit plasmin directly.[5]

Q2: What are the main dose-limiting toxicities of systemic TXA administration?

A2: The most significant dose-limiting toxicities associated with systemic TXA are thromboembolic events and seizures.[6][7] Although large studies have not demonstrated a significant increase in the risk of venous or arterial thrombosis, it remains a theoretical concern due to its antifibrinolytic mechanism.[7][8] Seizures are a more prominent concern, particularly at high doses, in patients with renal impairment, and during cardiovascular surgery.[1][9] The proposed mechanism for TXA-induced seizures is the inhibition of inhibitory neurotransmitter receptors, specifically GABA(A) and glycine receptors in the central nervous system.[1][4][10][11]

Q3: What are the leading strategies to improve the therapeutic index of TXA?

A3: The primary strategies focus on maximizing local efficacy while minimizing systemic exposure and associated toxicities. These include:

  • Localized and Topical Delivery: Applying TXA directly to the site of bleeding (e.g., surgical wounds) can achieve high local concentrations to control hemorrhage with minimal systemic absorption, thereby reducing the risk of systemic side effects like thrombosis and seizures.[8][12][13][14]

  • Advanced Drug Delivery Systems: Encapsulating TXA in novel formulations such as liposomes, hydrogels, and polymeric micelles can enhance its delivery to target tissues (e.g., the epidermis for treating melasma) and control its release, potentially lowering the required systemic dose and improving its safety profile.[3][15][16][17][18][19]

  • Dose Optimization: Reducing the total administered dose is a straightforward method to lower the risk of toxicity.[9] Studies are ongoing to determine the lowest effective dose for various indications.

  • Combination Therapies: In some contexts, combining TXA with other agents, such as anticoagulants or antiplatelet drugs, is being explored to balance hemostasis and thrombosis risk.[20][21][22][23]

Q4: How can the antifibrinolytic activity of a novel TXA formulation be assessed?

A4: The activity can be measured using several in vitro assays:

  • Euglobulin Clot Lysis Time (ECLT): A classic global assay that measures the time it takes for a clot formed from the euglobulin fraction of plasma to lyse.[24][25][26][27] A longer lysis time in the presence of TXA indicates greater antifibrinolytic activity.

  • Chromogenic Plasminogen Activation Assays: These assays measure the ability of TXA to inhibit the tPA-mediated conversion of plasminogen to plasmin. The amount of plasmin generated is quantified by its action on a chromogenic substrate.[28][29][30][31]

  • Viscoelastic Assays (TEG/ROTEM): Thromboelastography (TEG) and Rotational Thromboelastometry (ROTEM) are whole-blood assays that provide a dynamic measure of clot formation, strength, and lysis.[32][33][34][35] They can effectively demonstrate the inhibitory effect of TXA on fibrinolysis.[32][33]

Troubleshooting Guide

Issue 1: TXA Precipitation in Solution

  • Q: My TXA solution is forming a precipitate after preparation. What could be the cause and how can I fix it?

    • A: TXA is highly soluble in water and aqueous buffers like PBS.[29] Precipitation is uncommon but can occur due to several factors:

      • Low Temperature: While TXA is stable at a range of temperatures, storing concentrated solutions at 4°C or freezing at -20°C can sometimes lead to crystallization. It is recommended to store solutions at room temperature unless specified otherwise.[25]

      • Buffer Composition: Although rare, high concentrations of certain salts or extreme pH values in your buffer could potentially reduce TXA solubility. Ensure your buffer pH is within a neutral range (pH 6.5-8.0).[36]

      • Solution: Gently warm the solution to room temperature and vortex. If precipitation persists, prepare a fresh solution. For experimental buffers, consider preparing TXA stock in water or saline and adding it to the final buffer at the desired concentration.

Issue 2: Inconsistent Results in Fibrinolysis Assays

  • Q: I am observing high variability in my Euglobulin Clot Lysis Time (ECLT) assay when testing TXA. What are the potential sources of error?

    • A: The ECLT assay is sensitive and requires careful technique:

      • Sample Handling: Blood samples must be collected in chilled citrate tubes and kept on ice. Centrifugation should be performed at 4°C to minimize protein degradation.[24][26]

      • Precipitation Step: The acidification step to precipitate the euglobulin fraction is critical. Ensure the pH is accurately adjusted (typically to 5.9) and the incubation on ice is consistent.[25]

      • Reagent Quality: The quality of thrombin used to initiate clotting can significantly impact results. Use a consistent source and concentration.

      • Control Samples: Always run a parallel control with a standard plasma sample to account for inter-assay variability.[24]

Issue 3: Unexpected Cytotoxicity in Cell-Based Assays

  • Q: I am seeing a decrease in cell viability in my control cell line treated with high concentrations of TXA. Is this expected?

    • A: Yes, high concentrations of TXA can induce cytotoxicity in various cell types, including chondrocytes, tenocytes, and osteoblasts.[37][38][39]

      • Mechanism: Studies suggest that TXA can induce apoptosis, potentially through a caspase-3-dependent pathway.[37]

      • Dose and Time Dependence: Cytotoxicity is both dose- and time-dependent. For example, some studies show significant reductions in chondrocyte viability at concentrations of 50-100 mg/mL with exposure times of 24-48 hours.[38][40][41] Shorter exposure times (e.g., 10 minutes) may not affect viability.[40][41]

      • Troubleshooting:

        • Dose-Response Curve: Perform a dose-response experiment to determine the non-toxic concentration range for your specific cell line and experiment duration.

        • Positive Control: Include a known cytotoxic agent as a positive control in your viability assay (e.g., MTT, XTT).

        • Assay Interference: While unlikely to be the primary cause of toxicity, consider the possibility of TXA interfering with the assay chemistry itself. Run a cell-free control with TXA and your viability reagent to check for any direct chemical reaction.

Data Summary Tables

Table 1: Pharmacokinetic Properties of Tranexamic Acid

ParameterOral AdministrationIntravenous (IV) AdministrationReference(s)
Bioavailability 30-50%100%[9]
Time to Peak (Tmax) ~2.5 - 3 hoursN/A[9][15]
Elimination Half-life ~11 hours~2 hours[15]
Metabolism Minimal (~5%)Minimal[15]
Primary Excretion Renal (>95% unchanged)Renal (>95% unchanged)[15]
Plasma Protein Binding ~3% (to plasminogen)~3% (to plasminogen)[9]

Table 2: In Vitro Cytotoxicity of Tranexamic Acid on Human Periarticular Tissues

Cell TypeTXA ConcentrationExposure TimeEffect on Cell ViabilityReference
Tenocytes 100 mg/mL4 hoursSignificant Reduction[37]
1, 50, 100 mg/mL24 hoursSignificant Reduction[37]
Synoviocytes 1, 50, 100 mg/mL4 hoursSignificant Reduction[37]
50, 100 mg/mL24 hoursSignificant Reduction[37]
Chondrocytes 100 mg/mL4 hoursSignificant Reduction[37]
50, 100 mg/mL24 hoursSignificant Reduction[37]
20, 50, 70 mg/mL10 minutesNo Significant Effect[40][41]

Experimental Protocols

1. Protocol: Euglobulin Clot Lysis Time (ECLT) Assay

  • Objective: To measure the overall fibrinolytic activity in plasma and assess the inhibitory effect of TXA.

  • Materials:

    • Citrated platelet-poor plasma (PPP) from test subjects.

    • Ice-cold distilled water.

    • 1% Acetic Acid.

    • Tris-buffered saline (TBS).

    • Thrombin solution (e.g., 20 U/mL).

    • Refrigerated centrifuge, water bath (37°C), stopwatch.

  • Procedure:

    • Sample Collection: Collect whole blood into chilled 3.2% sodium citrate tubes. Keep on ice.

    • Plasma Preparation: Centrifuge blood at 2000 x g for 15 minutes at 4°C. Carefully collect the supernatant (platelet-poor plasma).

    • Euglobulin Precipitation: Dilute 0.5 mL of plasma with 9.5 mL of ice-cold distilled water in a glass tube.

    • Acidify the diluted plasma to pH 5.3-5.9 by adding ~0.13 mL of 1% acetic acid.[42]

    • Incubate on ice for 15-30 minutes to allow the euglobulin fraction to precipitate.[24][25]

    • Centrifuge at 2000 x g for 10 minutes at 4°C.[42] Discard the supernatant.

    • Clot Formation: Resuspend the euglobulin pellet in 0.5 mL of TBS.

    • Add the TXA formulation or vehicle control to the resuspended euglobulin fraction.

    • Transfer the tube to a 37°C water bath. Add 50 µL of thrombin solution to initiate clotting.[42] Start the stopwatch immediately.

    • Lysis Time Measurement: Observe the clot. The lysis time is the interval from the addition of thrombin to the complete disappearance of the clot (or the release of a trapped air bubble). Normal lysis time is typically > 2 hours; hyperfibrinolysis results in a shortened time.[27]

2. Protocol: In Vitro Cell Viability (XTT Assay)

  • Objective: To determine the cytotoxic effect of a TXA formulation on a specific cell line.

  • Materials:

    • Adherent cell line of interest (e.g., human chondrocytes).

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • TXA stock solution (dissolved in water or medium).[40]

    • XTT cell viability assay kit.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 8,000 cells/well) and incubate for 24-96 hours to allow for attachment and spreading.[40]

    • Treatment: Prepare serial dilutions of your TXA formulation in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of TXA (e.g., 0, 10, 20, 50, 100 mg/mL). Include a "no-cell" blank control (medium only) and an "untreated cell" control.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 4, 24, or 48 hours) at 37°C, 5% CO₂.

    • XTT Assay:

      • Prepare the XTT reagent according to the manufacturer's instructions.

      • Add the XTT solution to each well and incubate for the recommended time (typically 2-4 hours), allowing viable cells to metabolize the XTT into a colored formazan product.

    • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

    • Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of treated cells / Absorbance of untreated cells) * 100.

Visualizations

G cluster_0 Fibrinolysis Cascade cluster_1 Mechanism of Tranexamic Acid (TXA) Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Lysine_Binding_Sites Lysine Binding Sites on Plasminogen Fibrin_Clot Fibrin Clot (Stable) Plasmin->Fibrin_Clot Degradation FDPs Fibrin Degradation Products (FDPs) TXA Tranexamic Acid (TXA) tPA tPA / uPA tPA->Plasminogen TXA->Lysine_Binding_Sites Blocks G cluster_workflow Workflow: Screening Novel TXA Formulations for Improved Therapeutic Index Formulation Step 1: Prepare Novel TXA Formulation (e.g., Liposome, Hydrogel) Characterization Step 2: Physicochemical Characterization (Size, Encapsulation Efficiency) Formulation->Characterization InVitro_Efficacy Step 3: In Vitro Efficacy Assay (e.g., Euglobulin Clot Lysis Time) Characterization->InVitro_Efficacy InVitro_Toxicity Step 4: In Vitro Toxicity Assay (e.g., Cell Viability on Chondrocytes) Characterization->InVitro_Toxicity Data_Analysis Step 5: Calculate Therapeutic Index (Efficacy vs. Toxicity) InVitro_Efficacy->Data_Analysis InVitro_Toxicity->Data_Analysis Lead_Selection Step 6: Select Lead Formulation(s) Data_Analysis->Lead_Selection G Improving the Therapeutic Index of TXA TI Improved Therapeutic Index Efficacy Maintain or Increase Antifibrinolytic Efficacy Efficacy->TI Toxicity Decrease Systemic Toxicity Toxicity->TI Local_Delivery Strategy: Local/Topical Delivery Local_Delivery->Efficacy High local conc. Local_Delivery->Toxicity Low systemic exposure Nanoformulation Strategy: Nanoformulations (Liposomes, Hydrogels) Nanoformulation->Efficacy Targeted delivery Nanoformulation->Toxicity Controlled release Dose_Reduction Strategy: Dose Reduction Dose_Reduction->Toxicity Lower peak plasma conc.

References

Technical Support Center: Stability of Novel Heterocyclic Compounds in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with novel heterocyclic compounds, such as Traxanox and similar molecules, during long-term experiments. Due to the limited availability of specific stability data for this compound in the public domain, this guide addresses common challenges and methodologies applicable to a broader class of complex organic compounds, referred to herein as "Compound X."

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common reasons for observing degradation of Compound X in my long-term experiment?

A1: The degradation of complex heterocyclic compounds like Compound X in solution is often attributed to one or more of the following factors:

  • Hydrolysis: Reaction with water, which can be accelerated by pH extremes (either acidic or basic conditions).

  • Oxidation: Degradation caused by reaction with dissolved oxygen or peroxide contaminants in solvents. This can be catalyzed by trace metals.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to degradation.[1]

  • Temperature: Elevated temperatures can increase the rate of most chemical degradation pathways.[1]

  • Excipient Interaction: In formulated solutions, Compound X may react with other components of the formulation.

Q2: My analytical results show a decrease in the peak area for Compound X over time, but no new peaks are appearing in the chromatogram. What could be the issue?

A2: This scenario can be perplexing and may be due to several reasons:

  • Formation of Non-UV Active Degradants: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection.

  • Formation of Insoluble Degradants: The degradation products may be precipitating out of the solution and are therefore not being injected into the analytical system.

  • Formation of Volatile Degradants: If the degradants are volatile, they may be lost from the sample.

  • Adsorption to Container: The compound or its degradants may be adsorbing to the surface of the storage container.

  • Inadequate Chromatographic Method: Your current analytical method may not be capable of resolving the degradation products from the solvent front or other excipient peaks. A "stability-indicating method" is required to properly analyze stability samples.[2][3]

Q3: How can I proactively assess the stability of Compound X before starting a long-term experiment?

A3: Performing forced degradation studies is a crucial step to understand the potential stability liabilities of a compound.[2][4][5] These studies involve subjecting a solution of Compound X to harsh conditions to intentionally induce degradation. This helps in identifying potential degradation products and pathways.[2][4] Common forced degradation conditions include:

  • Acidic and basic hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Oxidation (e.g., 3% H₂O₂)

  • Thermal stress (e.g., 60°C)

  • Photostability (exposure to UV and visible light as per ICH Q1B guidelines)

Q4: What are the ideal storage conditions for stock solutions of Compound X?

A4: While the optimal conditions are compound-specific, general best practices for enhancing stability include:

  • Storage at low temperatures: Typically -20°C or -80°C.

  • Protection from light: Use amber vials or store in the dark.

  • Use of appropriate solvents: If the compound is susceptible to hydrolysis, consider storing it in an anhydrous aprotic solvent like DMSO or acetonitrile.

  • Inert atmosphere: For oxygen-sensitive compounds, purging the vial with an inert gas like nitrogen or argon before sealing can be beneficial.

Data Presentation: Illustrative Stability of Compound X

The following tables summarize hypothetical quantitative data from forced degradation and a 6-month long-term stability study for "Compound X."

Table 1: Forced Degradation of Compound X (1 mg/mL in 50:50 Acetonitrile:Water) after 24 hours

Stress Condition% Compound X RemainingTotal % Degradation Products
0.1 M HCl at 60°C85.214.8
0.1 M NaOH at 60°C72.527.5
3% H₂O₂ at RT91.88.2
Heat (60°C)98.11.9
Light (ICH Q1B)94.65.4
Control (RT, dark)99.9<0.1

Table 2: Long-Term Stability of Compound X (1 mg/mL in PBS, pH 7.4)

Time PointStorage Condition% Compound X RemainingAppearance of Solution
T=0-100.0Clear, colorless
1 month4°C, dark99.5Clear, colorless
1 month25°C/60% RH, dark96.2Clear, colorless
3 months4°C, dark98.9Clear, colorless
3 months25°C/60% RH, dark91.5Clear, faint yellow
6 months4°C, dark98.2Clear, colorless
6 months25°C/60% RH, dark84.3Clear, yellow

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products for Compound X and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Compound X in acetonitrile.

  • Preparation of Stress Samples: For each condition, dilute the stock solution with the stressor to a final concentration of 0.1 mg/mL.

    • Acid Hydrolysis: Use 0.1 M HCl.

    • Base Hydrolysis: Use 0.1 M NaOH.

    • Oxidation: Use 3% H₂O₂.

    • Thermal: Use a 50:50 mixture of acetonitrile and water.

    • Control: Use a 50:50 mixture of acetonitrile and water.

  • Incubation:

    • Incubate the acid, base, and thermal samples in a water bath at 60°C.

    • Keep the oxidation and control samples at room temperature, protected from light.

  • Time Points: Collect samples at T=0, 2, 8, and 24 hours.

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • For other samples, no quenching is necessary.

  • Analysis: Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection. An LC-MS compatible method is highly recommended for the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of Compound X remaining.

    • Determine the peak areas of any degradation products.

    • Aim for 5-20% degradation to ensure that the primary degradation pathways are observed.

Protocol 2: Long-Term Stability Study in an Aqueous Formulation

Objective: To evaluate the stability of Compound X in a phosphate-buffered saline (PBS) solution at different storage conditions over an extended period.

Methodology:

  • Preparation of Formulation: Prepare a 1 mg/mL solution of Compound X in sterile PBS (pH 7.4).

  • Aliquoting: Dispense the solution into multiple amber glass vials, ensuring a consistent fill volume.

  • Storage Conditions:

    • Place a set of vials in a refrigerator at 4°C.

    • Place another set in a stability chamber at 25°C / 60% Relative Humidity (RH).

  • Time Points: Pull vials for analysis at T=0, 1, 3, 6, and 12 months.

  • Analysis at Each Time Point:

    • Visual Inspection: Note any changes in color, clarity, or presence of particulate matter.

    • pH Measurement: Measure the pH of the solution.

    • Chromatographic Analysis: Assay the concentration of Compound X and quantify any degradation products using a validated stability-indicating HPLC method.

  • Data Reporting: Report the results in a tabular format, as shown in Table 2.

Visualizations

CompoundX Compound X (C₁₃H₆ClN₅O₂) Hydrolysis Hydrolyzed Product (Loss of Tetrazole) CompoundX->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation N-Oxide Derivative CompoundX->Oxidation O₂ / Peroxides Photolysis Dechlorinated Product CompoundX->Photolysis UV/Vis Light

Caption: Hypothetical degradation pathways for Compound X.

start Stability Issue Observed (e.g., peak area decrease) check_method Is the analytical method stability-indicating? start->check_method develop_method Develop & Validate Stability-Indicating Method check_method->develop_method No reanalyze Re-analyze samples check_method->reanalyze Yes develop_method->reanalyze check_degradants Are degradation peaks visible? reanalyze->check_degradants identify_degradants Identify Degradants (e.g., using LC-MS) check_degradants->identify_degradants Yes troubleshoot_no_peaks Investigate other causes: - Insolubility - Adsorption - Non-UV active degradants check_degradants->troubleshoot_no_peaks No forced_degradation Perform Forced Degradation Study identify_degradants->forced_degradation reformulate Reformulate or adjust storage conditions troubleshoot_no_peaks->reformulate forced_degradation->reformulate

Caption: Troubleshooting workflow for stability issues.

prep Prepare Bulk Solution of Compound X aliquot Aliquot into Vials prep->aliquot t0 T=0 Analysis (Assay, pH, Appearance) aliquot->t0 storage Place Vials into Stability Chambers t0->storage cond1 Condition 1: 4°C storage->cond1 cond2 Condition 2: 25°C / 60% RH storage->cond2 pull1 Pull Samples (1, 3, 6, 12 months) cond1->pull1 pull2 Pull Samples (1, 3, 6, 12 months) cond2->pull2 analysis Perform Analysis (Assay, pH, Appearance) pull1->analysis pull2->analysis report Compile Data Report analysis->report

Caption: Experimental workflow for a long-term stability study.

References

Adjusting Traxanox dosage for different animal strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Traxanox Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their preclinical studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on dosage adjustments for different animal strains.

Troubleshooting Guides & FAQs

Q1: We are observing inconsistent anti-inflammatory effects of this compound between C57BL/6 and BALB/c mouse strains. How should we adjust the dosage?

A1: This is a common observation stemming from the distinct immunological profiles of these strains. BALB/c mice tend to exhibit a Th2-biased immune response, while C57BL/6 mice have a Th1-predominant response.[1] this compound, a potent JNK-12 pathway inhibitor, may have differential efficacy depending on the dominant inflammatory signaling cascade.

Troubleshooting Steps:

  • Confirm Baseline Inflammatory Cytokine Levels: Before initiating this compound treatment, establish baseline levels of key Th1 (e.g., IFN-γ, TNF-α) and Th2 (e.g., IL-4, IL-5) cytokines in both strains. This will provide a crucial reference for assessing drug efficacy.

  • Dosage Adjustment Strategy:

    • For C57BL/6 mice , which often exhibit higher baseline levels of inflammatory cytokines like IFN-γ[2], a higher starting dose of this compound may be required to achieve the desired anti-inflammatory effect.

    • For BALB/c mice , which may have a more pronounced humoral response[1], a lower to moderate dose may be sufficient. In some cases, higher doses in this strain might lead to off-target effects.

  • Pharmacokinetic (PK) Analysis: If significant inconsistencies persist, a pilot PK study is recommended to determine the bioavailability and clearance of this compound in each strain.

Recommended Starting Dosages for an Arthritis Model:

Animal StrainRecommended Starting Dose (mg/kg, p.o.)Rationale
C57BL/6 75Higher pro-inflammatory cytokine baseline may require a higher dose for effective JNK-12 inhibition.
BALB/c 50Generally more sensitive to immunomodulatory agents; a lower dose is advised to minimize potential side effects.
NOD 60Prone to spontaneous autoimmune conditions; a moderate starting dose is recommended to balance efficacy and safety.
Q2: We are observing unexpected side effects (e.g., weight loss, lethargy) in our NOD mice treated with this compound. What could be the cause and how can we mitigate this?

A2: NOD (Non-Obese Diabetic) mice have a genetic predisposition to autoimmune diseases, which can make them more sensitive to immunomodulatory drugs like this compound. The observed side effects could be due to excessive immunosuppression or off-target effects.

Troubleshooting Steps:

  • Dose Reduction: Immediately reduce the this compound dosage by 25-50% and closely monitor the animals for any improvement in their condition.

  • Staggered Dosing Regimen: Instead of daily administration, consider an every-other-day dosing schedule to allow for physiological recovery between treatments.

  • Supportive Care: Ensure easy access to food and water, and consider providing nutritional supplements to counteract weight loss.

  • Evaluate Biomarkers of Toxicity: If side effects persist, it is advisable to perform a basic toxicology screen, including liver function tests (ALT, AST) and a complete blood count (CBC), to assess for organ damage or severe immunosuppression.

Q3: How does the route of administration affect the required dosage of this compound?

A3: The route of administration significantly impacts the bioavailability of this compound. Oral administration (p.o.) is convenient but may result in lower and more variable drug absorption compared to parenteral routes.

Dosage Conversion Guidelines:

Route of AdministrationRecommended Dosage AdjustmentRationale
Intraperitoneal (i.p.) Reduce oral dose by 30-40%Bypasses first-pass metabolism, leading to higher bioavailability.
Intravenous (i.v.) Reduce oral dose by 50-60%100% bioavailability, allowing for the lowest effective dose.
Subcutaneous (s.c.) Reduce oral dose by 20-30%Slower absorption than i.p. or i.v., but generally higher bioavailability than oral.

Note: These are general guidelines. The optimal dose for each route should be determined empirically through pilot studies.

Experimental Protocols

Protocol 1: Determination of this compound Efficacy in a Collagen-Induced Arthritis (CIA) Model

Objective: To assess the anti-inflammatory efficacy of this compound in C57BL/6 and BALB/c mice with CIA.

Methodology:

  • Induction of CIA:

    • Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

    • On day 0, administer a primary immunization of 100 µg of the emulsion intradermally at the base of the tail.

    • On day 21, administer a booster immunization of 100 µg of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

  • This compound Administration:

    • Begin this compound treatment on day 21, immediately after the booster immunization.

    • Administer this compound daily via oral gavage at the strain-specific recommended doses (see table in Q1).

    • The vehicle control group should receive an equivalent volume of the vehicle (e.g., 0.5% carboxymethylcellulose).

  • Assessment of Arthritis:

    • Monitor mice three times a week for the onset and severity of arthritis using a standardized clinical scoring system (0-4 for each paw).

    • Measure paw thickness using a digital caliper.

  • Endpoint Analysis (Day 42):

    • Collect blood samples for cytokine analysis (ELISA for TNF-α, IL-6, and IL-1β).

    • Harvest paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.

Protocol 2: Pharmacokinetic (PK) Analysis of this compound

Objective: To determine the key PK parameters of this compound in different mouse strains.

Methodology:

  • Drug Administration:

    • Administer a single dose of this compound to each mouse strain via the desired route (e.g., 50 mg/kg, p.o.).

  • Blood Sampling:

    • Collect sparse blood samples (approximately 50 µL) from a consistent site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis:

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life), using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Traxanox_Mechanism_of_Action stress Inflammatory Stimuli (e.g., Cytokines, Pathogens) jnkk Upstream Kinases (MKK4/7) stress->jnkk jnk12 JNK-12 jnkk->jnk12 ap1 AP-1 (c-Jun/c-Fos) jnk12->ap1 inflammation Pro-inflammatory Gene Expression ap1->inflammation This compound This compound This compound->jnk12 Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Strain Selection (C57BL/6, BALB/c, NOD) dose_finding Pilot Dose-Finding Study start->dose_finding pk_study Pharmacokinetic (PK) Analysis (Optional but Recommended) dose_finding->pk_study efficacy_study Definitive Efficacy Study dose_finding->efficacy_study pk_study->efficacy_study Informs Dosing data_analysis Data Analysis and Interpretation efficacy_study->data_analysis conclusion Conclusion and Further Experiment Planning data_analysis->conclusion

Caption: Recommended experimental workflow.

References

Technical Support Center: Traxanox In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Traxanox. This resource is designed for researchers, scientists, and drug development professionals to address unexpected results during in vitro experiments with this compound, a potent and selective inhibitor of the TXN kinase.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vitro potency of this compound?

A1: this compound is a highly potent inhibitor of the TXN kinase. In biochemical assays, the IC50 value is typically below 100 nM.[1] In cell-based assays, the EC50 for inhibiting downstream signaling is generally observed to be less than 1 µM.[1] Significant deviations from these values may indicate experimental issues.

Q2: this compound shows lower than expected potency in my cell-based assay. What are the potential causes?

A2: Several factors can contribute to reduced potency in cell-based assays compared to biochemical assays:

  • Cell Permeability: Highly charged or very hydrophobic compounds may have poor cell membrane permeability.[1]

  • Protein Binding: this compound may bind to serum proteins in the culture medium, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media for the duration of the treatment.

  • Drug Efflux: Cells may actively transport this compound out via efflux pumps (e.g., P-glycoprotein). Co-incubation with a known efflux pump inhibitor can help diagnose this issue.

  • Compound Stability: this compound may be unstable in your specific cell culture medium. Verifying its stability over the course of the experiment is recommended.[1]

Q3: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition. Is this normal?

A3: While all compounds can be toxic at high concentrations, significant cytotoxicity within the expected efficacy range (e.g., <10 µM) may suggest off-target effects.[1] It is crucial to differentiate between cytotoxicity and cytostatic effects.[2] Consider performing a cell viability assay in parallel with your functional assay.

Q4: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

A4: Reproducibility issues in cell-based assays are common and can stem from several sources:

  • Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and growth conditions.[3]

  • Compound Handling: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Assay Protocol: Standardize all incubation times, reagent concentrations, and washing steps.

  • Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant variability, especially in multi-well plate formats.[3]

Troubleshooting Guides

Issue 1: Suboptimal Inhibition of TXN Kinase Activity in a Biochemical Assay

If you are observing an IC50 value for this compound that is significantly higher than the expected <100 nM in a biochemical kinase assay, consider the following troubleshooting steps.

Quantitative Data Summary: Troubleshooting Suboptimal Inhibition
ParameterStandard ConditionTroubled Result (Example)Recommended Change
This compound IC50 < 100 nM1.2 µM-
ATP Concentration 10 µM (approx. Km)1 mMLower ATP to Km value
Enzyme Concentration 5 nM50 nMReduce enzyme concentration
Substrate Concentration 100 µM10 µMIncrease substrate concentration
DMSO Concentration < 0.5%2%Decrease final DMSO concentration

Logical Troubleshooting Flow

G cluster_0 A High IC50 in Biochemical Assay B Check ATP Concentration A->B C Check Enzyme/Substrate Concentrations B->C ATP OK D Verify Compound Integrity C->D Concentrations OK E Assess Assay Buffer Components D->E Compound OK F Result: Optimal IC50 E->F Buffer OK

Caption: Troubleshooting workflow for high IC50 values.

Issue 2: Lack of Downstream Effect in a Cell-Based Assay

If this compound effectively inhibits TXN kinase in a biochemical assay but fails to show an effect on the downstream signaling pathway in a cell-based assay, use this guide to identify the potential cause.

Quantitative Data Summary: Troubleshooting Lack of Cellular Activity
AssayExpected EC50Observed EC50 (Example)Potential Cause & Next Step
p-Substrate Western Blot < 1 µM> 20 µMLow permeability. Perform a cell permeability assay.
Cytokine Release ELISA < 1 µMNo inhibitionCompound instability. Test stability in media via HPLC.
Cell Viability (MTT) > 20 µM5 µMOff-target toxicity. Profile against a kinase panel.

Experimental Workflow for Cellular Activity Troubleshooting

G cluster_0 A No Cellular Effect B Confirm On-Target Biochemical Activity A->B C Assess Cell Permeability B->C D Evaluate Compound Stability in Culture Medium C->D E Check for Drug Efflux D->E F Identify Root Cause E->F

Caption: Workflow for troubleshooting lack of cellular effect.

Experimental Protocols

Protocol 1: In Vitro TXN Kinase Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on recombinant TXN kinase.

Materials:

  • Recombinant human TXN kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)[4]

  • This compound (serial dilutions in DMSO)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration is below 0.5%.

  • Add 5 µL of each this compound dilution or vehicle control to the wells of a 384-well plate.

  • Add 10 µL of a solution containing TXN kinase and the peptide substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (at a final concentration close to the Km for ATP).

  • Incubate the plate at room temperature for 1 hour.[5]

  • Stop the reaction and detect kinase activity according to the manufacturer's instructions for the ADP-Glo™ assay.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of this compound on a given cell line.[6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (serial dilutions in culture medium)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[6]

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 (cytotoxic concentration 50%) value.

Signaling Pathway Diagram

Hypothetical TXN Kinase Signaling Pathway

This diagram illustrates the hypothetical signaling cascade involving TXN kinase, which is inhibited by this compound.

G Receptor Cytokine Receptor Adaptor Adaptor Protein Receptor->Adaptor TXN_Kinase TXN Kinase Adaptor->TXN_Kinase Downstream_Kinase Downstream Kinase TXN_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Inflammation Pro-inflammatory Gene Expression Transcription_Factor->Inflammation This compound This compound This compound->TXN_Kinase

Caption: this compound inhibits the pro-inflammatory TXN kinase pathway.

References

Technical Support Center: Cell Toxicity of Tranilast at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the cellular toxicity of Tranilast at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration range for Tranilast?

A1: The cytotoxic concentration of Tranilast is cell-type dependent. In cancer cell lines, inhibitory effects on proliferation are typically observed in a dose-dependent manner. For example, in osteosarcoma cell lines, IC50 values (the concentration required to inhibit 50% of cell growth) have been reported to range from 130.4 µM to 332.6 µM after 48 hours of treatment[1]. In contrast, a normal fibroblast cell line (WI-38) showed a higher IC50 value of 444.7 µM, suggesting some level of selectivity for cancer cells[1]. For CT-26 colon cancer cells, the IC50 value was found to be 200 µM[2]. In non-small cell lung cancer (NSCLC) cell lines and associated cancer-associated fibroblasts (CAFs), IC50 values were in the range of 150-250 μM[3]. It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.

Q2: What is the primary mechanism of Tranilast-induced cell toxicity at high concentrations?

A2: At high concentrations, Tranilast primarily induces cell toxicity through the induction of apoptosis and cell cycle arrest[4][5]. In some cell lines, such as murine breast cancer cells, Tranilast has been shown to cause cell cycle arrest beyond the G1/S phase[5]. In osteosarcoma cell lines, when combined with cisplatin, it enhances G2/M arrest[1]. The apoptotic process is often mediated by the activation of caspases and is accompanied by DNA fragmentation[6].

Q3: Which signaling pathways are known to be affected by high concentrations of Tranilast?

A3: Tranilast is known to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. The most frequently cited target is the Transforming Growth Factor-beta (TGF-β) signaling pathway[4][5][7]. By interfering with TGF-β signaling, Tranilast can inhibit cell proliferation and migration. Other pathways reported to be modulated by Tranilast include MAPK, PI3K, Akt/PKB, and NF-κB[4][8]. In the context of combination therapy with cisplatin in osteosarcoma cells, the ATR/CHK1 pathway is also enhanced[1].

Q4: Does Tranilast exhibit toxicity towards normal, non-cancerous cells?

A4: Tranilast has been shown to have a less potent effect on some normal cell lines compared to cancer cells. For instance, the IC50 value for the normal fibroblast cell line WI-38 was higher than that for several osteosarcoma cell lines, indicating a degree of selective toxicity[1]. However, at high concentrations, Tranilast can inhibit the growth of normal human keratinocytes and induce morphological changes[9]. It is always recommended to include a non-cancerous control cell line in your experiments to assess off-target toxicity.

Troubleshooting Guide

Issue 1: I am not observing the expected level of cytotoxicity with Tranilast in my experiments.

  • Possible Cause 1: Suboptimal Concentration. The cytotoxic effects of Tranilast are dose-dependent[1][9].

    • Solution: Perform a dose-response study to determine the IC50 of Tranilast for your specific cell line. We recommend testing a broad range of concentrations (e.g., 5 µM to 500 µM)[1][9].

  • Possible Cause 2: Cell Line Resistance. Different cell lines exhibit varying sensitivity to Tranilast[1][10].

    • Solution: If your cell line is resistant, consider increasing the incubation time or using Tranilast in combination with other chemotherapeutic agents like cisplatin or doxorubicin, as synergistic effects have been reported[1].

  • Possible Cause 3: Drug Inactivation. Tranilast may be unstable in your culture medium over long incubation periods.

    • Solution: Consider refreshing the medium with freshly prepared Tranilast every 24-48 hours for long-term experiments.

Issue 2: My cell viability assay results are inconsistent.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variability.

    • Solution: Ensure a single-cell suspension before seeding and be meticulous with your pipetting technique. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.

  • Possible Cause 2: Interference with Assay Reagents. High concentrations of Tranilast might interfere with the chemical reactions of certain viability assays (e.g., MTT reduction).

    • Solution: Run a control with Tranilast in cell-free medium to check for any direct reaction with your assay reagents. Consider using a different viability assay that works on a different principle (e.g., trypan blue exclusion or a crystal violet assay).

Issue 3: I am having difficulty interpreting the mechanism of cell death (apoptosis vs. necrosis).

  • Possible Cause: Single-Endpoint Assay. Using only one method to assess cell death may not provide a complete picture.

    • Solution: Employ multiple assays to differentiate between apoptosis and necrosis. For example, combine Annexin V/Propidium Iodide (PI) staining with a caspase activity assay. Tranilast-induced apoptosis should result in an increase in the Annexin V positive population and elevated levels of cleaved caspases and PARP[1][5][10].

Quantitative Data Summary

Table 1: IC50 Values of Tranilast in Various Cell Lines

Cell LineCell TypeIC50 (µM)Incubation Time (h)Reference
HOSOsteosarcoma130.448[1]
143BOsteosarcoma329.048[1]
U2OSOsteosarcoma252.448[1]
MG-63Osteosarcoma332.648[1]
WI-38Normal Fibroblast444.748[1]
CT-26Colon Cancer200Not Specified[2]
NSCLC Cell LinesNon-Small Cell Lung Cancer150-250Not Specified[3]
Cancer-Associated Fibroblasts (CAFs)Fibroblast150-250Not Specified[3]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

  • Objective: To determine the effect of Tranilast on cell proliferation and viability.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Tranilast in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the Tranilast dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 48 hours)[1].

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

2. Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells after Tranilast treatment.

  • Methodology:

    • Seed cells in a 6-well plate and treat with various concentrations of Tranilast for the desired duration.

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive. This method has been used to show that Tranilast in combination with cisplatin enhances both early and late apoptotic cell death in osteosarcoma cells[1].

Visualizations

Tranilast_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB_R TGF-β Receptor SMADs SMAD Complex TGFB_R->SMADs Tranilast Tranilast TGFB TGF-β Tranilast->TGFB Inhibits Release Tranilast->SMADs Inhibits PI3K PI3K Tranilast->PI3K Modulates MAPK MAPK Tranilast->MAPK Modulates TGFB->TGFB_R Gene_Expression Gene Expression (Proliferation, Migration ↓) SMADs->Gene_Expression Akt Akt PI3K->Akt

Caption: Tranilast's inhibitory effect on the TGF-β signaling pathway.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results Interpretation start Seed Cells treat Treat with Tranilast (Dose-Response) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treat->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot) treat->pathway ic50 Determine IC50 viability->ic50 mechanism Elucidate Mechanism (Apoptosis, Cell Cycle Arrest) apoptosis->mechanism targets Identify Molecular Targets pathway->targets

Caption: General workflow for assessing Tranilast's cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Tranilast and Ketotifen for Allergic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the efficacy, mechanisms of action, and clinical data supporting Tranilast and Ketotifen in the management of allergic conditions.

This guide provides a comprehensive comparison of Tranilast and Ketotifen, two anti-allergic agents utilized in the treatment of conditions such as allergic rhinitis and allergic conjunctivitis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their distinct pharmacological profiles, supported by available clinical and preclinical data. While direct head-to-head clinical trial data is limited, this guide synthesizes the existing evidence to facilitate an informed understanding of their respective therapeutic potentials.

Executive Summary

Tranilast and Ketotifen are both effective in managing allergic responses, primarily through the stabilization of mast cells, which prevents the release of histamine and other inflammatory mediators. However, they exhibit distinct mechanisms of action that may influence their clinical utility. Ketotifen distinguishes itself with a dual-action mechanism, functioning as both a potent H1-histamine receptor antagonist and a mast cell stabilizer. Tranilast, while also a mast cell stabilizer, possesses unique anti-fibrotic properties through its modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway and has been shown to inhibit the NLRP3 inflammasome. An in-vitro study has suggested that Ketotifen is more potent than Tranilast in its mast cell-stabilizing activity.

Mechanism of Action

Tranilast: A Multifaceted Anti-Inflammatory Agent

Tranilast's primary anti-allergic effect stems from its ability to inhibit the degranulation of mast cells, thereby preventing the release of histamine, prostaglandins, and leukotrienes.[1] Beyond this, Tranilast has demonstrated a significant role in modulating fibrotic processes by interfering with the TGF-β signaling pathway, which is crucial in tissue remodeling and scar formation.[2] This makes it a subject of interest for conditions with a fibrotic component. Furthermore, recent studies have identified Tranilast as a direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.

Ketotifen: Dual-Action Antihistamine and Mast Cell Stabilizer

Ketotifen's efficacy is attributed to its dual mechanism of action. It is a potent, non-competitive antagonist of the histamine H1 receptor, providing immediate relief from histamine-mediated symptoms like itching and redness.[3][4] Concurrently, it stabilizes mast cells, preventing the release of pro-inflammatory mediators.[5][6] This combination of immediate antihistaminic effect and longer-term mast cell stabilization provides a comprehensive approach to managing allergic reactions. Some evidence also suggests that Ketotifen can inhibit the infiltration and activation of eosinophils.[7]

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams illustrate the key signaling pathways influenced by Tranilast and Ketotifen.

Tranilast_TGF_Beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TβRII TGF-β RII TGF-β->TβRII TβRI TGF-β RI TβRII->TβRI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TβRI->SMAD2_3 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (e.g., Collagen) SMAD_complex->Gene_Transcription Translocates to Nucleus Tranilast Tranilast Tranilast->SMAD_complex Inhibits

Tranilast's Inhibition of the TGF-β Signaling Pathway.

Ketotifen_Signaling_Pathway cluster_allergen Allergen Binding cluster_mast_cell Mast Cell cluster_target_cell Target Cell Allergen Allergen IgE IgE Allergen->IgE Mast_Cell Mast Cell IgE->Mast_Cell Cross-links Degranulation Degranulation Mast_Cell->Degranulation Histamine_Release Histamine Release Degranulation->Histamine_Release H1_Receptor H1 Receptor Histamine_Release->H1_Receptor Binds to Ketotifen_MC Ketotifen Ketotifen_MC->Degranulation Inhibits Symptoms Allergic Symptoms (Itching, Redness) H1_Receptor->Symptoms Activates Ketotifen_H1 Ketotifen Ketotifen_H1->H1_Receptor Blocks

Ketotifen's Dual Mechanism of Action.

Efficacy in Allergic Conjunctivitis

Tranilast
Ketotifen

Ketotifen has been extensively studied for the treatment of allergic conjunctivitis. A systematic review and meta-analysis of eight randomized controlled trials involving 1589 patients showed that topical ketotifen was significantly more effective than placebo in improving itching, tearing, and total signs and symptoms.[7]

Table 1: Summary of Ketotifen Efficacy in Allergic Conjunctivitis (vs. Placebo)

Outcome MeasureMean Difference (MD)95% Confidence Interval (CI)I² (Heterogeneity)P-valueCitation
Itching-0.91-1.63 to -0.2094%0.01[7]
Tearing-0.40-0.61 to -0.1875%0.0003[7]
Total Signs & Symptoms-0.85-1.12 to -0.580%<0.00001[7]

In a separate study, ketotifen 0.025% ophthalmic solution was compared to levocabastine and placebo. Ketotifen was significantly superior to placebo in increasing symptom-free days (11.16 vs 8.67 days, p=0.02) and showed a better outcome than levocabastine in relieving signs and symptoms.[3]

Efficacy in Allergic Rhinitis

Tranilast

A study on the pre-seasonal oral administration of Tranilast (300 mg daily) for Sugi pollinosis (a form of seasonal allergic rhinitis) demonstrated a prophylactic effect. The number of sneezes and the grade of stuffiness at the onset of the pollen season were significantly inhibited in the pre-seasonal treatment group.[10] The study also noted that the seasonal increase in mast cells and eosinophils in the nasal mucosa was suppressed in the Tranilast group.[10]

Ketotifen

Oral ketotifen has shown efficacy in treating perennial allergic rhinitis. One study involving 39 patients treated with ketotifen 1 mg twice daily for 8 weeks reported efficacy rates of 73.5% for sneezing attacks, 71% for nasal discharge, and 58% for nasal obstruction.[11] Another study found that a three-month course of oral ketotifen was associated with the reversal of histopathological changes in the nasal mucosa of patients with perennial allergic rhinitis.[12] A double-blind comparative study also indicated that oral ketotifen was effective in managing allergic rhinitis.[13] Furthermore, a study comparing ketotifen eye drops to oral ketotifen pills for allergic rhinitis found that both formulations significantly improved symptoms, with the eye drops showing significantly greater improvement.[4]

Table 2: Efficacy of Oral Ketotifen (1 mg twice daily) in Allergic Rhinitis

SymptomEfficacy RateCitation
Sneezing Attack73.5%[11]
Nasal Discharge71%[11]
Nasal Obstruction58%[11]

Detailed Experimental Protocols

Representative Protocol for an Allergic Conjunctivitis Clinical Trial (Ketotifen)

This protocol is based on a randomized, double-masked, multicenter trial of ketotifen fumarate 0.025% ophthalmic solution.[3]

  • Study Design: Double-masked, randomized, parallel-group, placebo- and active-controlled (levocabastine 0.05% ophthalmic suspension) multicenter trial.

  • Participant Population: Males and females aged 12 years or older with a history of seasonal allergic conjunctivitis, a positive diagnostic radio-allergosorbent test (RAST), moderate to severe ocular itching, and at least one other moderate to severe bilateral sign or symptom (conjunctival hyperemia, chemosis, eyelid swelling, or tearing).

  • Treatment Regimen: One drop of the assigned medication (ketotifen, placebo, or levocabastine) in each eye twice daily for 4 weeks.

  • Outcome Measures:

    • Primary: Responder rate based on subjects' global assessment of efficacy.

    • Secondary: Investigator's assessment of responder rates, composite scores for signs and symptoms (itching, tearing, redness, eyelid swelling, chemosis), and number of symptom-free days recorded in a diary.

  • Assessment Schedule: Baseline, follow-up visit (days 5-8), and termination visit (days 25-31).

Allergic_Conjunctivitis_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (RAST, Symptoms) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group_A Group A: Ketotifen 0.025% Randomization->Treatment_Group_A Treatment_Group_B Group B: Placebo Randomization->Treatment_Group_B Treatment_Group_C Group C: Levocabastine 0.05% Randomization->Treatment_Group_C Follow_Up_1 Follow-up Visit (Days 5-8) Treatment_Group_A->Follow_Up_1 Treatment_Group_B->Follow_Up_1 Treatment_Group_C->Follow_Up_1 Termination_Visit Termination Visit (Days 25-31) Follow_Up_1->Termination_Visit Data_Collection Data Collection: - Responder Rate - Symptom Scores - Adverse Events Follow_Up_1->Data_Collection Termination_Visit->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Workflow for a typical allergic conjunctivitis clinical trial.
Representative Protocol for an Allergic Rhinitis Clinical Trial (Tranilast)

This protocol is based on a randomized trial of pre-seasonal treatment with oral tranilast.[10]

  • Study Design: Randomized, comparative study of pre-seasonal vs. in-seasonal treatment.

  • Participant Population: Thirty-eight patients with a history of Sugi pollinosis and positive allergic tests.

  • Treatment Regimen:

    • Pre-seasonal Group: Tranilast 300 mg daily starting 6 to 7 weeks before the pollen season and continuing through the season.

    • In-seasonal Group: No medication until the onset of clinical symptoms.

  • Outcome Measures:

    • Number of sneezes and grade of stuffiness at the onset of the pollen season.

    • Nasal provocation tests.

    • Number of mast cells and eosinophils in nasal scrapings.

  • Assessment Schedule: Assessments were performed before the pollen season and at the onset of the pollen season.

Direct Comparative Data

A direct comparison of the mast cell-stabilizing properties of Tranilast and Ketotifen was conducted in an in-vitro study using rat peritoneal mast cells. The study found that both drugs dose-dependently inhibited exocytosis from mast cells. However, Ketotifen was found to be more potent, requiring much lower concentrations than Tranilast to produce a similar inhibitory effect on mast cell degranulation.[14][15]

Table 3: In-Vitro Mast Cell Stabilization Potency

DrugConcentration for significant inhibition of mast cell degranulationRelative PotencyCitation
Tranilast 500 µM, 1 mMLess Potent[14][15]
Ketotifen 50, 100 µMMore Potent[14][15]

Conclusion

Both Tranilast and Ketotifen are valuable therapeutic options for the management of allergic disorders. Ketotifen's dual action as a potent H1-antihistamine and a highly potent mast cell stabilizer offers a robust and rapid onset of symptom relief. Tranilast, while also an effective mast cell stabilizer, presents a unique profile with its anti-fibrotic and anti-inflammatory effects through modulation of the TGF-β and NLRP3 inflammasome pathways, suggesting its potential utility in allergic conditions with a chronic inflammatory or fibrotic component. The available in-vitro evidence suggests that Ketotifen is a more potent mast cell stabilizer. The choice between these agents may be guided by the specific clinical presentation, the desired speed of onset, and the presence of underlying inflammatory or fibrotic processes. Further direct head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two agents in various allergic conditions.

References

Traxanox: A Comparative Analysis of its Efficacy in Type I and Type IV Hypersensitivity Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Traxanox in mediating Type I (immediate) and Type IV (delayed-type) hypersensitivity reactions. The following sections detail the underlying mechanisms of these reactions, the demonstrated effects of this compound, supporting experimental data, and relevant methodologies to facilitate further research and development.

Introduction to this compound and Hypersensitivity Reactions

This compound is a benzopyranopyridine derivative that has demonstrated significant anti-allergic and immunomodulatory properties. Hypersensitivity reactions represent an overreaction of the immune system to otherwise harmless substances. This guide focuses on two distinct types:

  • Type I Hypersensitivity: An immediate allergic reaction mediated by Immunoglobulin E (IgE) antibodies. Upon re-exposure to an allergen, IgE bound to mast cells and basophils triggers the release of inflammatory mediators like histamine, leading to symptoms ranging from mild allergies to life-threatening anaphylaxis.

  • Type IV Hypersensitivity: A delayed-type hypersensitivity mediated by T-cells. This reaction typically occurs 24-72 hours after exposure to an antigen and is orchestrated by T-helper cells (Th1 and Th17) and cytotoxic T-lymphocytes (CTLs), leading to inflammation and tissue damage. Examples include contact dermatitis and the pathogenesis of autoimmune diseases like multiple sclerosis, for which Experimental Autoimmune Encephalomyelitis (EAE) is an animal model.

This compound has been shown to possess a broader spectrum of anti-allergic activity compared to established compounds like disodium cromoglycate (DSCG), with inhibitory effects on both Type I and Type IV reactions.[1]

Effects of this compound on Type I Hypersensitivity

This compound demonstrates potent inhibitory effects on Type I hypersensitivity by stabilizing mast cells and preventing the release of chemical mediators.

Mechanism of Action

In Type I hypersensitivity, the cross-linking of IgE on the surface of mast cells by an allergen initiates a signaling cascade that results in degranulation and the release of histamine and other inflammatory mediators. This compound intervenes in this process at a stage following the antigen-antibody combination, directly inhibiting the release of these mediators.[1]

Type_I_Hypersensitivity_Pathway cluster_activation Mast Cell Activation allergen Allergen IgE IgE allergen->IgE mast_cell Mast Cell IgE->mast_cell cross_linking Cross-linking of IgE signaling_cascade Intracellular Signaling Cascade cross_linking->signaling_cascade degranulation Degranulation signaling_cascade->degranulation mediators Release of Histamine & other mediators degranulation->mediators This compound This compound This compound->degranulation Inhibits

Figure 1: this compound's inhibition of mast cell degranulation in Type I hypersensitivity.
Experimental Data

Studies utilizing the Passive Cutaneous Anaphylaxis (PCA) model in rats have provided quantitative data on the efficacy of this compound.

CompoundIC50 for Histamine Release Inhibition (in vitro)Reference
This compound sodium 0.04 µM
Disodium Cromoglycate (DSCG)1 µM
Theophylline660 µM

Table 1: In vitro inhibitory effects of this compound sodium and other agents on IgE-mediated histamine release from passively-sensitized rat mast cells.

In vivo studies have further demonstrated that intravenous administration of this compound sodium dose-dependently inhibits 48-hour PCA induced by an IgE-like antibody in rats, proving to be more potent than DSCG.[1]

Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA)

PCA_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase (24h post-sensitization) cluster_challenge Challenge Phase (1h post-treatment) cluster_analysis Analysis Phase (30 min post-challenge) step1 Intradermal injection of anti-DNP IgE antibody into rat ear step2 Intravenous administration of This compound, DSCG, or vehicle control step1->step2 step3 Intravenous injection of DNP-HSA antigen and Evans blue dye step2->step3 step4 Quantification of Evans blue dye extravasation in ear tissue step3->step4 Type_IV_Hypersensitivity_Pathway cluster_tcell_activation T-Cell Activation cluster_effector_phase Effector Phase antigen Antigen apc Antigen Presenting Cell (APC) antigen->apc Processed by th_cell Helper T-Cell (CD4+) apc->th_cell Presents antigen to ctl_cell Cytotoxic T-Cell (CD8+) th_cell->ctl_cell Helps activate cytokine_release Cytokine Release (e.g., IFN-γ, TNF-α) th_cell->cytokine_release inflammation Inflammation & Tissue Damage ctl_cell->inflammation Direct Killing of Target Cells macrophage_activation Macrophage Activation cytokine_release->macrophage_activation macrophage_activation->inflammation This compound This compound This compound->th_cell Modulates? This compound->macrophage_activation Modulates? EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment Regimen cluster_monitoring Clinical Monitoring cluster_analysis Endpoint Analysis step1 Immunization of rats with an emulsion of myelin basic protein (or other encephalitogen) and Complete Freund's Adjuvant (CFA) step2 Daily oral administration of This compound, comparator drug, or vehicle step1->step2 step3 Daily monitoring for clinical signs of EAE (e.g., tail limpness, paralysis) and body weight step2->step3 step4 Evaluation of disease severity (clinical score), day of onset, and mortality rates step3->step4 step5 (Optional) Histopathological analysis of CNS for inflammation and demyelination step4->step5

References

Comparative Analysis of Traxanox: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Traxanox's performance against other mast cell stabilizers, supported by experimental data. The following sections detail this compound's cross-reactivity profile, its mechanism of action in comparison to alternatives, and the experimental protocols used to derive these findings.

Cross-Reactivity and Comparative Efficacy

This compound has demonstrated a distinct and, in some aspects, superior pharmacological profile compared to the well-established mast cell stabilizer, disodium cromoglycate (DSCG). While comprehensive cross-reactivity data from broad receptor and enzyme screening panels are not publicly available, comparative studies focusing on mast cell-dependent pathways reveal significant differences in potency and spectrum of activity.

Inhibition of Histamine Release

A key measure of a mast cell stabilizer's efficacy is its ability to inhibit the release of histamine from activated mast cells. In vitro studies on passively-sensitized rat mast cells have shown this compound to be significantly more potent than DSCG. The 50% inhibitory concentration (IC50) for this compound sodium in inhibiting IgE-mediated histamine release was found to be 0.04 µM, whereas the IC50 for DSCG was 1 µM[1]. This indicates that a substantially lower concentration of this compound is required to achieve the same level of histamine release inhibition as DSCG.

Theophylline, another compound with mast cell stabilizing properties, was found to be significantly less potent with an IC50 of 660 µM in the same study[1].

CompoundIC50 for Inhibition of IgE-Mediated Histamine Release
This compound sodium 0.04 µM [1]
Disodium cromoglycate (DSCG)1 µM[1]
Theophylline660 µM[1]

Table 1: Comparative IC50 values for the inhibition of IgE-mediated histamine release from rat mast cells.

Furthermore, this compound has been shown to inhibit histamine release induced by non-immunological stimuli. It effectively inhibited histamine release caused by compound 48/80, a potent mast cell degranulating agent, in both the presence and absence of extracellular calcium[1]. It also slightly inhibited histamine release induced by the calcium ionophore A23187[1]. This suggests that this compound's mechanism of action is not solely dependent on blocking the influx of extracellular calcium.

Spectrum of Anti-Allergic Activity

This compound exhibits a broader spectrum of activity against different types of allergic reactions compared to DSCG. While DSCG is primarily effective against Type I (IgE-mediated) hypersensitivity reactions, this compound has shown inhibitory effects on Type I, Type III (immune complex-mediated), and Type IV (cell-mediated) allergic reactions[2].

In animal models, this compound demonstrated a dose-dependent inhibitory effect on the direct passive Arthus reaction (DPAR), a model for Type III hypersensitivity[2]. It also delayed the onset and reduced mortality in experimental allergic encephalomyelitis (EAE), a model for Type IV hypersensitivity[2]. In contrast, DSCG was less effective in both the DPAR and EAE models[2].

Mechanism of Action

This compound's primary mechanism of action is the stabilization of mast cells, thereby preventing the release of histamine and other inflammatory mediators. Experimental evidence indicates that this compound acts at a stage following the antigen-antibody (IgE) combination on the mast cell surface[2].

The following diagram illustrates the generally accepted mast cell degranulation pathway and the proposed site of action for this compound.

MastCellActivation cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Syk Syk FceRI->Syk Activates PLCg PLCγ Syk->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers release of Mediator_Release Mediator Release (Histamine, etc.) DAG->Mediator_Release Leads to Ca_ER->Mediator_Release Leads to Ca_influx Ca²⁺ Influx Ca_influx->Mediator_Release Leads to This compound This compound This compound->Mediator_Release Inhibits PCA_Workflow Sensitization 1. Sensitization (Intradermal IgE injection) Latent_Period 2. Latent Period (24-48 hours) Sensitization->Latent_Period Drug_Admin 3. Drug Administration (e.g., this compound or Vehicle) Latent_Period->Drug_Admin Antigen_Challenge 4. Antigen Challenge (Intravenous Antigen + Evans Blue) Drug_Admin->Antigen_Challenge Evaluation 5. Evaluation (Measure skin reaction) Antigen_Challenge->Evaluation Histamine_Release_Workflow Cell_Isolation 1. Mast Cell Isolation Sensitization 2. Passive Sensitization with IgE Cell_Isolation->Sensitization Drug_Incubation 3. Incubation with this compound Sensitization->Drug_Incubation Antigen_Challenge 4. Antigen Challenge Drug_Incubation->Antigen_Challenge Quantification 5. Histamine Quantification (ELISA) Antigen_Challenge->Quantification

References

Replicating Published Findings on Traxanox's Diuretic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the diuretic and uricosuric effects of Traxanox, based on published clinical findings. It aims to offer a clear, objective comparison with other established diuretic agents, supported by available experimental data and detailed methodologies. Due to the limited public availability of full-text articles, quantitative data for this compound is derived from the abstracts of key studies.

Comparative Summary of Diuretic Effects

The following table presents a qualitative and quantitative comparison of this compound with other major classes of diuretics. While direct head-to-head trial data is scarce, this summary provides a contextual understanding of this compound's potential therapeutic profile.

Diuretic AgentClassTypical DosageEffect on Urine VolumeEffect on Sodium (Na+) ExcretionEffect on Potassium (K+) ExcretionEffect on Uric Acid Excretion
This compound Uricosuric Diuretic120-360 mg (single dose); 180 mg t.i.d.Significant Increase[1][2]Significant Increase[1][2]Significant Increase[1]Tended to Increase[1][2]
Hydrochlorothiazide Thiazide Diuretic25 mg b.i.d. / 50 mg q.d.Significant Increase[3][4]Significant Increase[4]Significant Increase[4]Decreased[2]
Furosemide Loop Diuretic40-160 mg dailyPronounced Increase[5][6]Pronounced IncreasePronounced IncreaseDecreased or No Significant Change[7][8]
Spironolactone Potassium-Sparing Diuretic25-100 mg dailyModest IncreaseModest IncreaseDecreased or No Change[9]No Significant Change

Note: The effects of hydrochlorothiazide, furosemide, and spironolactone are based on established clinical data and may vary depending on the patient population and clinical context.

Detailed Experimental Protocols

The methodologies of the primary studies evaluating this compound's diuretic effect are detailed below, as described in their respective abstracts.

Study 1: Single-Dose Evaluation in Healthy Subjects
  • Objective: To assess the pharmacokinetic and pharmacological effects of single oral doses of this compound sodium in healthy individuals.[1]

  • Design: A double-blind, placebo-controlled, cross-over study.[1]

  • Participants: Healthy male volunteers.[1]

  • Intervention: Administration of single oral doses of 120 mg and 360 mg of this compound.[1]

  • Comparator: Placebo.[1]

  • Measured Parameters: Urine volume, urinary electrolyte concentrations, urinary and serum uric acid levels, blood pressure, and pulse rate.[1]

  • Key Findings: this compound led to a significant increase in urine volume and urinary electrolyte excretion. A trend towards increased urinary uric acid excretion and a significant decrease in serum uric acid was also observed.[1]

Study 2: Comparison with Hydrochlorothiazide
  • Objective: To investigate the clinical pharmacology of this compound in comparison to the widely used diuretic, hydrochlorothiazide.[2]

  • Design: A double-blind, cross-over study.[2]

  • Participants: Eight healthy volunteers.[2]

  • Intervention: this compound administered at a dose of 180 mg three times daily for 8 days.[2]

  • Comparator: Hydrochlorothiazide administered at a dose of 25 mg twice daily for 8 days.[2]

  • Measured Parameters: Urine volume, urinary excretion of electrolytes and uric acid, and serum uric acid levels.[2]

  • Key Findings: this compound exhibited a diuretic effect comparable to hydrochlorothiazide.[2] In contrast to hydrochlorothiazide, which increased serum uric acid, this compound increased its urinary excretion, leading to a progressive decrease in serum uric acid levels.[2]

Visualizing Mechanisms and Workflows

The following diagrams provide a visual representation of the sites of action for different diuretic classes and a generalized workflow for a clinical trial designed to evaluate a diuretic agent.

Diuretic_Mechanisms cluster_nephron Sites of Action in the Nephron ProximalTubule Proximal Convoluted Tubule Uricosurics (e.g., this compound) act here to inhibit uric acid reabsorption LoopOfHenle Thick Ascending Loop of Henle Loop Diuretics (Furosemide) ProximalTubule->LoopOfHenle DistalTubule Distal Convoluted Tubule Thiazide Diuretics (Hydrochlorothiazide) LoopOfHenle->DistalTubule CollectingDuct Collecting Duct Potassium-Sparing Diuretics (Spironolactone) DistalTubule->CollectingDuct Urine Urine CollectingDuct->Urine Bloodstream Bloodstream Filtration Glomerular Filtration Bloodstream->Filtration Filtration->ProximalTubule Filtrate

Caption: Primary sites of action for major diuretic classes along the nephron.

Diuretic_Clinical_Trial_Workflow cluster_treatment Double-Blind, Cross-Over Treatment Periods start Participant Recruitment & Informed Consent screening Screening & Baseline Data Collection (Vitals, Blood, 24h Urine) start->screening randomization Randomization into Treatment Arms screening->randomization period1 Period 1 (e.g., this compound or Placebo/Comparator) randomization->period1 washout Washout Period period1->washout monitoring Continuous Monitoring & Data Collection (Urine Output, Electrolytes, Uric Acid, Adverse Events) period1->monitoring period2 Period 2 (Cross-over to alternate treatment) washout->period2 period2->monitoring analysis Data Analysis (Pharmacokinetic & Pharmacodynamic) monitoring->analysis end Results & Conclusion analysis->end

Caption: A generalized experimental workflow for a diuretic clinical trial.

References

Traxanox in the Landscape of Emerging Mast Cell Stabilizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the established mast cell stabilizer, Traxanox, with novel, next-generation therapeutic agents. This document synthesizes available experimental data, outlines methodologies for key assays, and visualizes relevant biological pathways to offer a comprehensive overview of the evolving field of mast cell stabilization.

Introduction

Mast cells are critical effector cells in the inflammatory cascade, playing a pivotal role in allergic reactions and a growing number of mast cell-mediated diseases. For decades, the therapeutic approach has centered on preventing the degranulation of mast cells and the subsequent release of potent inflammatory mediators such as histamine, proteases, and cytokines. This compound sodium, a benzopyranopyridine derivative, emerged as a potent mast cell stabilizer, demonstrating greater efficacy in preclinical models than the benchmark drug, disodium cromoglycate (DSCG).[1][2] However, the landscape of mast cell-targeting therapies is rapidly evolving, with novel agents demonstrating high potency and targeted mechanisms of action. This guide compares this compound to these emerging therapies, providing a data-driven perspective for researchers and drug developers.

Mechanism of Action: From Broad Inhibition to Targeted Depletion

This compound exerts its effect by inhibiting the release of chemical mediators from mast cells at a stage following antigen-antibody combination.[3] While the precise molecular target is not fully elucidated, it is understood to interfere with the intracellular signaling cascade that leads to degranulation.

Novel mast cell stabilizers, in contrast, often employ highly specific mechanisms of action, moving beyond broad inhibition to targeted modulation or even depletion of mast cells. A prominent example is Barzolvolimab (CDX-0159) , a humanized monoclonal antibody that targets the receptor tyrosine kinase KIT (c-Kit).[3][4] KIT signaling is essential for the differentiation, survival, and activity of mast cells.[5] By binding to KIT, Barzolvolimab effectively blocks its activation by stem cell factor (SCF), leading to a profound and durable depletion of mast cells.[4][6]

Another innovative approach involves targeting inhibitory receptors on mast cells. Lirentelimab (AK002) and other biologics targeting Siglec-8, a sialic acid-binding immunoglobulin-like lectin, represent this strategy.[7][8][9] Siglec-8 is selectively expressed on mast cells and eosinophils.[8] Engagement of Siglec-8 by antibodies like Lirentelimab inhibits mast cell degranulation and can induce apoptosis in eosinophils, offering a dual mechanism of action for allergic and inflammatory diseases.[8][9]

The following diagram illustrates the distinct signaling pathways targeted by this compound and the novel agent Barzolvolimab.

cluster_this compound This compound Pathway cluster_barzolvolimab Barzolvolimab Pathway Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Receptor Antigen_IgE->FcεRI Signaling_Cascade_T Intracellular Signaling Cascade FcεRI->Signaling_Cascade_T Degranulation_T Degranulation (Mediator Release) Signaling_Cascade_T->Degranulation_T This compound This compound This compound->Signaling_Cascade_T Inhibits SCF Stem Cell Factor (SCF) KIT KIT Receptor SCF->KIT Activates Mast_Cell_Survival Mast Cell Survival & Activation KIT->Mast_Cell_Survival Barzolvolimab Barzolvolimab (CDX-0159) Barzolvolimab->KIT Blocks SCF Binding

Figure 1. Signaling Pathways of this compound and Barzolvolimab.

Comparative Efficacy: A Look at the Experimental Data

Direct head-to-head clinical trials comparing this compound with novel mast cell stabilizers are not currently available. However, a comparison of their performance can be drawn from preclinical and clinical studies.

Preclinical Data

This compound has demonstrated significant potency in in vitro studies. A key study reported a 50% inhibitory concentration (IC50) of 0.04 µM for the inhibition of IgE-mediated histamine release from passively-sensitized rat peritoneal mast cells.[2] This was substantially more potent than disodium cromoglycate (IC50 = 1 µM) in the same assay.[2]

Quantitative preclinical data for many novel agents in similar assays are proprietary or not publicly available, making direct IC50 comparisons challenging. However, the mechanism of action of agents like Barzolvolimab, which leads to mast cell depletion, suggests a different efficacy paradigm than simply inhibiting degranulation. For instance, in a preclinical study, Barzolvolimab was shown to potently inhibit SCF-dependent KIT activation.[6]

CompoundTarget/MechanismAssayModelIC50 / Efficacy MetricReference
This compound Inhibition of mediator releaseIgE-mediated histamine releaseRat peritoneal mast cells0.04 µM[2]
Disodium Cromoglycate (DSCG) Inhibition of mediator releaseIgE-mediated histamine releaseRat peritoneal mast cells1 µM[2]
Barzolvolimab (CDX-0159) KIT inhibition / Mast cell depletionKIT activation by SCFIn vitro cell-based assaySub-nanomolar affinity[4]

Table 1. Preclinical Efficacy of Mast Cell Stabilizers.

Clinical Data

Clinical data for this compound is limited in publicly accessible databases. In contrast, novel agents like Barzolvolimab have shown impressive results in recent clinical trials. In a Phase 2 study in patients with chronic spontaneous urticaria (CSU) refractory to antihistamines, Barzolvolimab demonstrated a complete response rate (UAS7=0) of up to 51% at 12 weeks.[3] In a study on chronic inducible urticaria (CIndU), a single dose of Barzolvolimab resulted in an 87% depletion of skin mast cells.[10]

CompoundIndicationKey Clinical FindingReference
This compound Allergic diseasesOrally effective inhibitor of cutaneous and pulmonary anaphylaxis in rats[11]
Barzolvolimab (CDX-0159) Chronic Spontaneous Urticaria (CSU)Up to 51% of patients achieved a complete response (UAS7=0) at 12 weeks.[3]
Barzolvolimab (CDX-0159) Chronic Inducible Urticaria (CIndU)A single 3 mg/kg dose resulted in 87% depletion of skin mast cells.[10]
Lirentelimab (AK002) Eosinophilic Gastritis and DuodenitisReduced eosinophils and alleviated symptoms in patients.[7]

Table 2. Clinical Efficacy Highlights.

Experimental Protocols

To facilitate the comparison and replication of key findings, this section details the methodologies for common in vitro mast cell degranulation assays.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

1. Cell Culture and Sensitization:

  • Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used mast cell line.

  • Cells are cultured in appropriate media (e.g., MEM) supplemented with fetal bovine serum and antibiotics.

  • For IgE-mediated degranulation, cells are sensitized overnight with anti-DNP IgE.

2. Compound Incubation:

  • Sensitized cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).

  • Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 30 minutes) at 37°C.

3. Degranulation Induction:

  • Degranulation is initiated by adding an antigen (e.g., DNP-HSA) to cross-link the IgE receptors.

  • For non-IgE-mediated degranulation, a secretagogue like compound 48/80 or a calcium ionophore (e.g., A23187) can be used.

  • The cells are incubated for a defined time (e.g., 30-60 minutes) at 37°C.

4. Measurement of β-Hexosaminidase Release:

  • The reaction is stopped by placing the plate on ice.

  • The cell suspension is centrifuged to pellet the cells.

  • Aliquots of the supernatant are transferred to a new plate.

  • A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to the supernatants.

  • The plate is incubated to allow for the enzymatic reaction.

  • The reaction is stopped, and the absorbance is read on a microplate reader.

  • Total β-hexosaminidase release is determined by lysing a separate set of cells with a detergent (e.g., Triton X-100).

5. Data Analysis:

  • The percentage of β-hexosaminidase release is calculated as: (Absorbance of sample - Absorbance of blank) / (Absorbance of total lysate - Absorbance of blank) * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound.

The following diagram outlines the workflow for a typical in vitro mast cell degranulation assay.

cluster_workflow Experimental Workflow: Mast Cell Degranulation Assay A 1. Cell Sensitization (e.g., with IgE) B 2. Compound Incubation (e.g., this compound) A->B C 3. Degranulation Induction (e.g., with Antigen) B->C D 4. Supernatant Collection C->D E 5. β-Hexosaminidase Assay D->E F 6. Data Analysis (Calculate % Inhibition and IC50) E->F

Figure 2. Workflow for In Vitro Mast Cell Degranulation Assay.

Conclusion and Future Directions

This compound remains a valuable tool for researchers studying mast cell biology, notable for its oral activity and potent inhibition of mediator release in preclinical models. However, the therapeutic landscape is shifting towards more targeted approaches. Novel agents like the KIT inhibitor Barzolvolimab and the Siglec-8-targeting antibody Lirentelimab represent a paradigm shift, moving from symptomatic control via degranulation inhibition to disease modification through mast cell depletion or targeted modulation.

For drug development professionals, the success of these novel agents highlights the potential of targeting specific pathways essential for mast cell survival and function. Future research should focus on direct comparative studies of these next-generation stabilizers against established compounds like this compound to fully elucidate their relative therapeutic potential. Furthermore, the development of orally bioavailable small molecules that can replicate the targeted efficacy of biologics remains a key objective in the field. The continued exploration of novel targets and mechanisms of action will undoubtedly lead to more effective and safer therapies for the growing number of patients with mast cell-mediated diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of Traxanox: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed guide to the proper disposal procedures for Traxanox, a diuretic and antiallergic agent. While specific disposal guidelines for this compound are not extensively documented, this guide is founded on established best practices for the disposal of pharmaceutical and chemical waste.

Key Characteristics of this compound

To ensure safe handling and disposal, it is essential to be aware of the fundamental properties of this compound. The following table summarizes its key chemical and physical data.

PropertyValueSource
Molecular Formula C₁₃H₆ClN₅O₂[1][2][3]
Molecular Weight 299.67 g/mol [1][2][3]
Appearance Yellow Solid[4]
CAS Number 58712-69-9[1][2]
Therapeutic Category Antiallergic, Antiasthmatic, Diuretic[1][2][4][5]
Disposal Decision Workflow

The proper disposal route for this compound and its associated waste depends on several factors, including its form (pure substance, solution, contaminated materials) and local regulations. The following diagram outlines the decision-making process for the safe disposal of this compound.

TraxanoxDisposalWorkflow This compound Disposal Decision Workflow start Identify this compound Waste Stream waste_type Determine Waste Type: - Unused pure this compound - Dilute solutions - Contaminated labware (sharps, gloves, etc.) start->waste_type is_hazardous Consult Local Regulations & Institutional EHS for Classification waste_type->is_hazardous hazardous_waste Dispose as Hazardous Chemical Waste is_hazardous->hazardous_waste Classified as Hazardous trace_chemo_waste Dispose as Trace Chemotherapeutic Waste is_hazardous->trace_chemo_waste Meets 'Trace' Criteria (e.g., RCRA empty) non_hazardous_waste Follow Institutional Guidelines for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_waste Not Classified as Hazardous incineration High-Temperature Incineration hazardous_waste->incineration trace_chemo_waste->incineration non_hazardous_waste->incineration landfill Authorized Hazardous Waste Landfill non_hazardous_waste->landfill

This compound Disposal Decision Workflow

Step-by-Step Disposal Procedures

Adherence to a strict, step-by-step protocol is crucial for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including:

  • Safety goggles with side-shields.[6]

  • Chemical-resistant gloves.[6]

  • A lab coat or impervious clothing.[6]

2. Waste Segregation: Proper segregation at the source is critical to prevent accidental mixing with incompatible materials and to ensure correct disposal.

  • Unused or Expired this compound: Pure, unused, or expired this compound should be treated as bulk chemical waste. It should not be mixed with other waste streams.

  • Trace Contaminated Waste: This category includes items with residual amounts of this compound, such as empty vials, gloves, bench paper, and disposable labware. These should be collected in designated "trace chemotherapy" or "pharmaceutical" waste containers, which are typically yellow.[7][8][9]

  • Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant, clearly labeled sharps container designated for chemotherapy or pharmaceutical waste.[7][8]

  • Aqueous Solutions: Dilute aqueous solutions containing this compound should not be disposed of down the drain. They should be collected in a clearly labeled, leak-proof container for chemical waste disposal.

3. Waste Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste" or "Pharmaceutical Waste" as appropriate.

  • The name of the chemical: "this compound".

  • The primary hazards associated with the chemical (e.g., "Toxic").

  • The date of accumulation.

4. Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and that incompatible waste types are segregated.

5. Disposal: The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The primary method for the disposal of pharmaceutical waste is high-temperature incineration.[7][10]

Experimental Protocol: Decontamination of Glassware

This protocol outlines the procedure for decontaminating glassware that has been in contact with this compound.

Objective: To safely and effectively remove this compound residues from laboratory glassware to allow for reuse or disposal as non-hazardous waste.

Materials:

  • Contaminated glassware

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Detergent suitable for laboratory use

  • Organic solvent (e.g., ethanol or acetone)

  • Waste containers for liquid and solid waste

Procedure:

  • Initial Rinse:

    • Under a chemical fume hood, rinse the glassware three times with a suitable organic solvent in which this compound is soluble. This initial rinse will remove the bulk of the compound.

    • Collect all solvent rinsate in a labeled hazardous waste container.

  • Washing:

    • Wash the glassware thoroughly with a laboratory-grade detergent and warm water.

    • Use a brush to scrub all surfaces of the glassware.

  • Final Rinse:

    • Rinse the glassware three times with deionized water.

  • Drying:

    • Allow the glassware to air dry or place it in a drying oven.

  • Verification (Optional):

    • For critical applications, a final rinse with a clean portion of the organic solvent can be collected and analyzed (e.g., by HPLC) to ensure that no detectable this compound remains.

  • Waste Disposal:

    • Dispose of the initial solvent rinsate as hazardous chemical waste.

    • The detergent and water rinses can typically be disposed of down the drain, but consult your institutional EHS guidelines.

This comprehensive guide provides the necessary framework for the safe handling and disposal of this compound in a laboratory setting. Always prioritize safety and consult your institution's specific guidelines and local regulations.

References

Personal protective equipment for handling Traxanox

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Traxanox. It is intended to be a direct, procedural guide for laboratory personnel, offering step-by-step instructions to ensure safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, based on the available safety data.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesMust be tightly fitting to protect against dust, splashes, and vapors.
Hand Protection Chemical-Impermeable GlovesNitrile or neoprene gloves are recommended for general handling. For prolonged or high-exposure scenarios, consult a glove compatibility chart for the most resistant material. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatA standard lab coat should be worn to prevent skin contact.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Operational Workflow for Handling this compound

prep Preparation handle Handling prep->handle Don appropriate PPE storage Storage handle->storage Store in a tightly sealed container cleanup Cleanup storage->cleanup After use cleanup->prep For next use start This compound Waste is_contaminated Is the material contaminated? start->is_contaminated contaminated Dispose as hazardous chemical waste is_contaminated->contaminated Yes not_contaminated Consult local regulations for chemical disposal is_contaminated->not_contaminated No allergen Allergen ige IgE allergen->ige Binds to mast_cell Mast Cell ige->mast_cell Activates degranulation Degranulation mast_cell->degranulation This compound This compound This compound->mast_cell Inhibits histamine Histamine Release degranulation->histamine

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Traxanox
Reactant of Route 2
Traxanox

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.